1,1,1-Tris(4-hydroxyphenyl)ethane
描述
Structure
3D Structure
属性
IUPAC Name |
4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPSWMCDEYMRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037712 | |
| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |
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Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to tan odorless powder; [DuPont MSDS] | |
| Record name | Phenol, 4,4',4''-ethylidynetris- | |
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| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |
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CAS No. |
27955-94-8 | |
| Record name | Tris(4-hydroxyphenyl)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |
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| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |
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| Record name | Phenol, 4,4',4''-ethylidynetris- | |
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| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |
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| Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |
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| Record name | Phenol, 4,4',4''-ethylidynetris | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound utilized as a branching agent and crosslinker in the production of high-performance polymers such as polycarbonates and epoxy resins.[1] This guide details the primary synthesis mechanism, experimental protocols, and quantitative data derived from established methods.
Core Synthesis Mechanism: Acid-Catalyzed Condensation
The most prevalent method for synthesizing THPE is the acid-catalyzed condensation reaction of p-hydroxyacetophenone with an excess of phenol.[1][2][3][4] This reaction is analogous to the well-known synthesis of bisphenol A from phenol and acetone.[1][3] The mechanism proceeds via an electrophilic aromatic substitution pathway, wherein the acid catalyst activates the carbonyl group of p-hydroxyacetophenone, facilitating the sequential addition of two phenol molecules.
The key steps in the mechanism are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺ from HCl or acetic acid) protonates the carbonyl oxygen of p-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.
-
First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the activated carbonyl carbon. The para-position of the phenol is the primary site of attack due to the activating, ortho, para-directing nature of the hydroxyl group. A dehydration step follows to form a carbocation intermediate.
-
Second Electrophilic Aromatic Substitution: The carbocation intermediate then acts as an electrophile and is attacked by a second molecule of phenol.
-
Formation of the Final Product: A final dehydration step yields the this compound product.
An alternative, more economical synthetic route involves the reaction of phenol with 2,4-pentanedione in the presence of an acid catalyst like sulfuric acid and a mercaptan promoter.[3][5]
Visualizing the Synthesis Mechanism
The following diagram illustrates the proposed reaction pathway for the synthesis of THPE from p-hydroxyacetophenone and phenol.
References
- 1. This compound (THPE) [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 4. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is a versatile molecule with significant applications in both material science and pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of THPE, with a particular focus on its antiestrogenic properties. Detailed experimental protocols for its synthesis and for the assessment of its biological activity are provided. Furthermore, this guide visualizes key experimental workflows and the signaling pathway associated with its mechanism of action as an estrogen receptor antagonist.
Chemical Structure and Identification
This compound is characterized by a central ethylidene core to which three hydroxyphenyl groups are attached. This trifunctional nature is key to its utility as a crosslinking agent and its biological activity.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 4,4',4''-(Ethane-1,1,1-triyl)triphenol |
| Synonyms | THPE, 4,4′,4′′-Ethylidynetrisphenol |
| CAS Number | 27955-94-8[1][2][3] |
| Molecular Formula | C₂₀H₁₈O₃[2][3] |
| Molecular Weight | 306.36 g/mol [1][2] |
| InChI Key | BRPSWMCDEYMRPE-UHFFFAOYSA-N[2] |
| SMILES | CC(c1ccc(O)cc1)(c1ccc(O)cc1)c1ccc(O)cc1[2] |
Physicochemical Properties
The physical and chemical properties of THPE are critical for its handling, formulation, and application in various fields.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 246-248 °C | [1][2] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethanol and acetone; limited solubility in water. 241 mg/100g in standard fat at 20 °C. | [4] |
| Vapor Pressure | 0 Pa at 25 °C | [4] |
Synthesis and Purification
THPE is typically synthesized via an acid-catalyzed condensation reaction. Several methods have been reported, with variations in catalysts and reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction of 4'-hydroxyacetophenone with phenol in the presence of an acid catalyst.
Materials:
-
4'-Hydroxyacetophenone
-
Phenol
-
Zinc chloride (catalyst)
-
Concentrated hydrochloric acid (co-catalyst)
-
Dichloroethane (for washing)
-
Methanol (for purification)
-
Activated carbon (for decolorization)
-
Sodium borohydride (for purification)
-
Sodium sulfite (for purification)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To a suitable reaction vessel, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Slowly add 6.5 moles of p-hydroxyacetophenone to the reaction mixture over a period of 40 minutes.
-
Warm the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.
-
Add 100 mL of concentrated hydrochloric acid to the reaction mixture and continue stirring at 60°C for 8 hours.
-
After the reaction is complete, cool the mixture to 20°C.
-
Add dichloroethane to the mixture and stir thoroughly to wash the crude product.
-
Filter the solid product and dry it under vacuum at 55°C for 6 hours to obtain crude THPE.[5]
Experimental Protocol: Purification of this compound
Materials:
-
Crude THPE
-
Methanol
-
Water
-
Activated carbon
-
Sodium borohydride
-
Sodium sulfite
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolve 1000 g of the crude THPE in 2000 mL of methanol by heating.
-
Cool the solution and then slowly add 1600 mL of water while stirring. A pale-yellow precipitate will form.
-
Stir the suspension at room temperature for 50 minutes.
-
Filter the solid and dry it.
-
Dissolve the dried solid in 1200 mL of methanol by heating.
-
Add activated carbon to the solution to decolorize it, then filter the hot solution.
-
Evaporate the methanol to obtain a solid.
-
Dissolve the obtained solid in 1000 mL of methanol.
-
Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light-yellow powder will gradually precipitate.
-
Filter the purified product and dry it under vacuum at 25°C for 10 hours. The purity of the final product can be assessed by HPLC.[5]
Experimental Workflow: Synthesis and Purification of THPE
References
- 1. academic.oup.com [academic.oup.com]
- 2. scbt.com [scbt.com]
- 3. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of estrogen receptor beta on specific hormone-responsive gene expression and association with disease outcome in primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
An In-depth Technical Guide to the Acid-Catalyzed Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a key intermediate in the development of various polymers and a subject of interest in pharmaceutical research. This document details the primary synthetic routes, reaction mechanisms, experimental protocols, and purification methods, with a focus on providing actionable data for laboratory and developmental applications.
Introduction
This compound (THPE) is a triphenolic compound of significant interest due to its trifunctional nature, which allows for the creation of complex, cross-linked polymeric structures. It is primarily synthesized through the acid-catalyzed condensation of a phenol with a ketone. The two most prevalent methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione. The choice of acidic catalyst and reaction conditions plays a crucial role in the yield and purity of the final product.
Synthetic Routes and Reaction Mechanisms
The synthesis of THPE is a classic example of an electrophilic aromatic substitution reaction. An acid catalyst is employed to protonate the carbonyl group of the ketone, rendering it more electrophilic and susceptible to attack by the electron-rich phenol ring.
Synthesis from Phenol and 4-Hydroxyacetophenone
This is a direct and widely reported method for synthesizing THPE. In this reaction, an excess of phenol is reacted with 4-hydroxyacetophenone in the presence of an acid catalyst. The generally accepted mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 4-hydroxyacetophenone, increasing the electrophilicity of the carbonyl carbon.
-
First Electrophilic Aromatic Substitution: A molecule of phenol, acting as a nucleophile, attacks the protonated carbonyl carbon. This is followed by dehydration to form a carbocation intermediate.
-
Second Electrophilic Aromatic Substitution: A second molecule of phenol attacks the carbocation, leading to the formation of a diaryl intermediate.
-
Formation of a Vinyl Intermediate and Subsequent Protonation: The diaryl intermediate undergoes dehydration to form a vinylidene intermediate. This is then protonated by the acid catalyst to form a new, more stable carbocation.
-
Third Electrophilic Aromatic Substitution: A third molecule of phenol attacks this carbocation, and after deprotonation, the final product, this compound, is formed.
The overall reaction is illustrated in the signaling pathway diagram below.
Caption: Reaction mechanism for the synthesis of THPE.
Synthesis from Phenol and 2,4-Pentanedione
An alternative and economically viable route involves the reaction of phenol with 2,4-pentanedione. This reaction also proceeds via an acid-catalyzed mechanism, often in the presence of a mercaptan co-catalyst which acts as a promoter.[1]
Experimental Protocols and Quantitative Data
Detailed experimental procedures and the resulting quantitative data are crucial for the successful synthesis and purification of THPE. The following tables summarize key data from various reported syntheses.
Synthesis of THPE from Phenol and 4-Hydroxyacetophenone
| Catalyst System | Molar Ratio (Phenol:Ketone) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Purified Yield (%) | Purified Purity (%) | Reference |
| Zinc Chloride / Hydrochloric Acid | 8.3:1 | 60 | 9.67 | 91.1 | 95.0 | 91.3 (of purified portion) | 99.5 | [2] |
| Acetic Acid | 5-10:1 | 65-75 | 12 | >80 (conversion) | - | 80-81.6 | 99.55-99.56 | [3] |
| Methanesulfonic Acid / 3-Mercaptopropionic Acid | 10-13:1 | 55 | 20 | - | - | - | - | [4] |
| Ion-Exchange Resin | - | 75 | 24-46 | 42.6-48.8 | - | - | - | [5] |
Synthesis of THPE from Phenol and 2,4-Pentanedione
| Catalyst System | Molar Ratio (Phenol:Ketone) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purified Purity (%) | Reference |
| Sulfuric Acid / Mercapto Sulfonic Acid | >6:1 | 30-55 | - | 55.8 | 94.6 | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Zinc Chloride and Hydrochloric Acid [2]
-
Reaction Setup: In a suitable reactor, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.
-
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add 100 mL of concentrated hydrochloric acid and continue stirring for 8 hours.
-
Work-up: Cool the reaction mixture to 20°C and add dichloroethane. Stir thoroughly and then filter the mixture.
-
Drying: Dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE product.
Protocol 2: Synthesis using Acetic Acid [3]
-
Reaction Setup: In a four-hole flask equipped with a reflux condenser, water trap, thermometer, and stirrer, add 8.5 moles of phenol, 1.1 moles of p-hydroxyacetophenone, and 2 g of acetic acid.
-
Reaction Conditions: Heat the mixture to 70 ± 2°C while stirring and introducing nitrogen. Remove the water that is formed during the reaction.
-
Monitoring: Monitor the reaction by sampling and analysis until the conversion of p-hydroxyacetophenone is greater than 80%.
-
Work-up: Add 600 g of xylene as a solvent, stir, and cool to room temperature.
-
Isolation: Collect the crude product by vacuum filtration.
Protocol 3: Purification of THPE [2]
-
Initial Recrystallization: Dissolve 1000 g of the crude product in 2000 mL of methanol by heating. Cool the solution and slowly add 1600 mL of water. Stir at room temperature for 50 minutes to precipitate a pale yellow product. Filter and dry the solid.
-
Decolorization: Dissolve the dried product in 1200 mL of methanol by heating. Add activated carbon to decolorize the solution, then filter and evaporate the solvent to obtain a solid.
-
Final Purification: Dissolve the obtained solid in 1000 mL of methanol. Slowly add a mixed solution of 5 g of sodium borohydride and 35 g of sodium sulfite. A light yellow powder will gradually precipitate.
-
Final Isolation and Drying: Filter the solid and dry it under vacuum at 25°C for 10 hours to obtain the purified product.
Experimental Workflow
The general workflow for the synthesis and purification of THPE is depicted in the following diagram.
Caption: General experimental workflow for THPE synthesis.
Conclusion
The acid-catalyzed synthesis of this compound is a well-established process with multiple effective routes. The choice of reactants and catalyst system allows for flexibility in process design, balancing factors such as cost, yield, and purity. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development with a solid foundation for the laboratory-scale synthesis and purification of this versatile compound. Careful control of reaction parameters and a thorough purification process are key to obtaining high-purity THPE suitable for demanding applications.
References
- 1. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 4. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
The Trifunctional Nature of 1,1,1-Tris(4-hydroxyphenyl)ethane: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound, serves as a critical building block and cornerstone in the development of advanced materials.[1][2] Its unique molecular architecture, characterized by three reactive hydroxyl (-OH) groups attached to phenyl rings, enables its use as a versatile crosslinking and branching agent.[1][2] This guide delves into the core chemical properties, synthesis, and the trifunctional reactivity of THPE, highlighting its significance in polymer science and beyond.
Core Chemical and Physical Properties
The distinct properties of THPE are central to its application in high-performance materials. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value |
| IUPAC Name | 4,4',4''-(Ethane-1,1,1-triyl)triphenol |
| Synonyms | THPE, 4,4',4''-Ethylidynetrisphenol |
| CAS Number | 27955-94-8 |
| EC Number | 405-800-7 |
| Molecular Formula | C₂₀H₁₈O₃[3] |
| Molecular Weight | 306.36 g/mol [3] |
| Appearance | White to almost white crystalline powder |
| Melting Point | 246–248 °C[3][4] |
| Boiling Point (Predicted) | 531.8 ± 45.0 °C[3] |
| Density (Predicted) | ~1.252 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 10.02 ± 0.10[3] |
| Water Solubility | 25.1 mg/L at 20°C[3] |
| Purity (Typical) | ≥98% to 99.5%[5] |
Synthesis of this compound
The production of THPE primarily relies on the acid-catalyzed condensation of a phenol with a suitable ketone or diketone.[2] The most common methods involve the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione.[2][6][7]
Caption: General workflow for the acid-catalyzed synthesis of THPE.
Experimental Protocols
Method 1: Synthesis from Phenol and 4-Hydroxyacetophenone
This route is analogous to the synthesis of bisphenol A.[2][6]
-
Reactants and Catalyst:
-
Procedure:
-
Charge a reactor with phenol and zinc chloride, and stir until evenly mixed.[8]
-
Slowly add p-hydroxyacetophenone over a period of 40 minutes.[4][8]
-
Warm the mixture to 60°C and maintain this temperature for 60 minutes.[4][8]
-
Add concentrated hydrochloric acid and continue the reaction with stirring for 8 hours.[4][8]
-
After the reaction is complete, lower the temperature to 20°C.[4][8]
-
Add dichloroethane and stir thoroughly, followed by filtration.[4][8]
-
Dry the resulting filter cake under vacuum at 55°C for 6 hours to obtain crude THPE.[4][8]
-
-
Purification:
-
Dissolve the crude product (e.g., 1000 g) in methanol (2000 mL) by heating.[8]
-
Cool the solution and slowly add water (1600 mL).[8]
-
Stir at room temperature for 50 minutes to precipitate a pale yellow product.[8]
-
Filter and dry the purified product.[8] A reported yield for this method is 91.1% with a purity of 95.0% for the crude product.[4][8]
-
Method 2: Synthesis from Phenol and 2,4-Pentanedione
This method is considered economically advantageous due to the lower cost of 2,4-pentanedione compared to 4-hydroxyacetophenone.[2][7]
-
Reactants and Catalysts:
-
Procedure:
-
Contact a mixture of phenol and 2,4-pentanedione at a temperature range of 30-55°C (preferably 40-50°C).[7]
-
The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.[7]
-
The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of a mercapto sulfonic acid promoter and sulfuric acid.[7]
-
The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[7]
-
The reaction time can vary from 10 to 50 hours.[6] This method has been shown to produce high yields of THPE in relatively short times.[2][7]
-
Trifunctional Reactivity and Core Applications
The cornerstone of THPE's utility is its trifunctional nature; the three phenolic hydroxyl groups are the sites of its chemical reactivity.[1][2] This structure allows THPE to act as a branching agent, chain extender, or crosslinker in polymer synthesis.[5][9]
1. Polymer Branching and Crosslinking: THPE is primarily used as a branching or cross-linking agent in the production of high-performance polymers such as polycarbonates, epoxy resins, and polyesters.[1][5][9]
-
Polycarbonates: When incorporated into polycarbonate synthesis with dihydroxy compounds like bisphenol A, THPE creates branched structures.[4][6] This branching enhances the polymer's mechanical strength, thermal stability, melt strength, and overall processability.[1][6]
-
Epoxy Resins: In epoxy formulations, THPE acts as a trifunctional curing agent. It significantly increases the crosslinking density of the cured network, leading to materials with superior thermal resistance, higher glass transition temperatures (Tg), improved adhesion, and enhanced chemical resistance.[2] These properties are crucial for applications in structural adhesives, aerospace composites, and electronic encapsulants.[2]
Caption: Role of THPE as a trifunctional crosslinking agent in polymers.
2. Hyperbranched Polymers: The trifunctional structure of THPE is ideal for the controlled synthesis of hyperbranched polymers, such as hyperbranched polycarbonates (HBPCs). These materials exhibit unique properties like low viscosity and high solubility compared to their linear counterparts.[9]
3. Other Applications: Beyond large-scale polymer production, THPE serves as a versatile intermediate in the synthesis of:
-
Adhesives and Coatings: Its ability to form dense cross-linked networks provides durability and resistance to environmental factors, making it valuable in high-strength adhesives and protective coatings.[9]
-
Antioxidants: The phenolic structure allows it to be used as an intermediate for preparing antioxidants, which act as stabilizers in various formulations.[1]
-
Dyes and Pigments: It is a useful intermediate for the synthesis of various dyes and pigments.[1]
-
Electronic Chemicals: THPE is used in specialty photoresists, novolac resins, and encapsulation materials for printed circuit boards (PCBs) and semiconductor packaging.[2]
Spectroscopic and Biological Profile
Spectroscopic Characterization: The structure of THPE is confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR and IR spectra, are available in public databases and are essential for quality control and research purposes.[10][11]
Biological and Environmental Considerations: Recent research has identified THPE as a potent antiestrogenic compound.[2] In vivo studies have shown it can act as an estrogen receptor antagonist.[2] From a safety perspective, it is classified as toxic to aquatic life with long-lasting effects (H411).[12][11] Standard industrial hygiene practices should be followed when handling, including avoiding dust formation and using appropriate personal protective equipment.[5]
Conclusion
The trifunctional nature of this compound, conferred by its three symmetrically positioned hydroxyl groups, makes it an exceptionally valuable molecule in materials science. Its primary role as a crosslinking and branching agent allows for the significant enhancement of polymer properties, leading to high-performance materials suitable for demanding applications in the electronics, aerospace, and automotive industries. The well-established synthesis routes and its versatility as a chemical intermediate ensure that THPE will continue to be a key component in the innovation of advanced polymers and specialty chemicals.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (THPE) [benchchem.com]
- 3. This compound CAS#: 27955-94-8 [m.chemicalbook.com]
- 4. This compound | 27955-94-8 [chemicalbook.com]
- 5. excelind.co.in [excelind.co.in]
- 6. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 7. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. ionchemicals.in [ionchemicals.in]
- 10. This compound(27955-94-8) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
Thermal Degradation Profile of THPE-Based Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-hydroxyphenyl)ethane (THPE) and its derivatives are increasingly utilized as monomers and crosslinking agents in the synthesis of high-performance polymers such as epoxy resins, polycarbonates, and benzoxazines. The trifunctional nature of THPE allows for the creation of highly crosslinked polymer networks, which significantly enhances thermal stability, mechanical strength, and chemical resistance.[1] This technical guide provides an in-depth analysis of the thermal degradation profile of THPE-based polymers, summarizing key quantitative data, detailing experimental protocols, and visualizing complex pathways to support research and development in fields requiring robust, thermally stable materials.
Data Presentation: Thermal Properties of THPE-Based and Analogous Polymers
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data points such as the onset temperature of decomposition (Tonset or Td5%), the temperature of maximum decomposition rate (Tmax), and the percentage of material remaining at high temperatures (char yield). DSC is used to determine thermal transitions like the glass transition temperature (Tg), which indicates the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is often associated with a more rigid and thermally stable network.
The following tables summarize key thermal properties of various thermosetting polymers, including those explicitly based on THPE and analogous systems based on other multifunctional phenols, to provide a comparative overview.
Table 1: Thermogravimetric Analysis (TGA) Data for Various Thermoset Polymers
| Polymer System | Curing Agent/Conditions | Td5% (°C) | Tmax (°C) | Char Yield at 800°C (%) (N2 atm) | Reference |
| THPE-based Epoxy Resin | - | ~390 | - | - | [2] |
| Bisphenol A Epoxy Resin (Neat) | - | 377 | - | - | [2] |
| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS | - | - | 59.6 | [3] |
| Neat Epoxy (E51/DDS) | DDS | - | - | 16 | [3] |
| Benzoxazine (Bisphenol-A based) | Thermally Cured | 310-337 | - | - | [4] |
| Norbornene-functionalized Benzoxazine | Thermally Cured | 406 | - | >55 | [5] |
| Phosphorus-containing Epoxy (TEEP+DDM) | DDM | - | - | 16.33 | [6] |
| Bisphenol A Polycarbonate (Commercial) | - | - | - | ~25 | [7] |
Table 2: Differential Scanning Calorimetry (DSC) Data for Various Thermoset Polymers
| Polymer System | Curing Agent/Conditions | Glass Transition Temperature (Tg) (°C) | Curing Peak Temperature (Tp) (°C) | Reference |
| THPE-based Epoxy Resin | - | - | - | - |
| Spirobiindane-based Polybenzoxazine | Thermally Cured | 217 | 228-292 | [8] |
| Bisphenol-A-based Polybenzoxazine | Thermally Cured | 149 | 163-304 | [8] |
| Epoxy/Phthalonitrile Blend (E51/DDS/BAPH) | DDS | 195 | 227 | [3] |
| Neat Epoxy (E51/DDS) | DDS | 181 | - | [3] |
| Norbornene-functionalized Benzoxazine | Thermally Cured | >250 | - | [5] |
| Polycarbonate (Bisphenol A) | - | ~150 | - | [9] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of polymer thermal properties. Below are typical protocols for the key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a cured polymer sample.
Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q50, Shimadzu DTG-60).
Procedure:
-
Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The instrument is purged with an inert gas (typically nitrogen at a flow rate of 50-100 mL/min) to prevent oxidative degradation.[4][10]
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.[9][10]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The first derivative of the mass loss curve (DTG) is often plotted to identify the temperature of the maximum rate of decomposition (Tmax).
-
Analysis: Key parameters are determined from the TGA curve:
-
Td5%: The temperature at which 5% weight loss occurs, often considered the onset of significant degradation.
-
Tmax: The temperature at the peak of the DTG curve, indicating the point of fastest decomposition.
-
Char Yield: The percentage of residual mass at the end of the experiment (e.g., at 800°C).[3]
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg) and curing exotherms.
Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000).
Procedure:
-
Sample Preparation: A small sample of the uncured or cured polymer (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan.[8][11]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program (for Tg of cured samples):
-
The sample is heated from ambient temperature to a temperature above its expected Tg (e.g., 250°C) at a controlled rate (e.g., 10°C/min or 20°C/min) to erase any prior thermal history.[9]
-
The sample is then cooled rapidly (quenched).
-
A second heating scan is performed at the same rate, and the Tg is determined from the inflection point in the heat flow curve of this second scan.
-
-
Thermal Program (for curing profile of uncured samples):
-
The sample is heated from a low temperature (e.g., 25°C) to a high temperature (e.g., 350°C) at a constant rate (e.g., 10°C/min).[8]
-
The heat flow is recorded, and the exothermic peak corresponding to the curing reaction is analyzed to determine the onset temperature, peak temperature (Tp), and the total heat of curing (ΔH).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a polymer.
Apparatus: A pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
Sample Preparation: A very small amount of the polymer sample (typically 50-200 µg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium) within the pyrolyzer. This causes the polymer to thermally fragment into smaller, volatile molecules.
-
GC Separation: The resulting pyrolysis products (pyrolyzates) are swept into the GC column. The GC separates the mixture of compounds based on their boiling points and interactions with the column's stationary phase.
-
MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each compound serves as a "molecular fingerprint."
-
Data Analysis: The mass spectra of the pyrolyzates are compared against a spectral library (e.g., NIST) to identify the individual compounds. This information is used to deduce the original polymer structure and its degradation pathways.[12]
Visualizations: Workflows and Degradation Pathways
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental techniques and a proposed degradation pathway.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Caption: Workflow for Py-GC-MS Analysis.
Proposed Thermal Degradation Pathway for a THPE-based Epoxy Resin
The thermal degradation of epoxy resins, particularly those based on multifunctional phenols like THPE, is a complex process involving multiple reaction pathways. The high crosslink density imparted by the THPE core contributes to a high char yield. The degradation is believed to initiate at the weaker bonds within the polymer network. Based on studies of similar epoxy and phenolic systems, a plausible degradation pathway involves the scission of ether linkages and decomposition of the crosslinked structure.
Caption: Proposed Thermal Degradation Pathway for THPE-Epoxy.
Conclusion
Polymers based on Tris(4-hydroxyphenyl)ethane (THPE) exhibit superior thermal stability, characterized by high decomposition temperatures and significant char formation, which can be attributed to their highly crosslinked aromatic structures. This guide provides a foundational understanding of their thermal degradation profiles by summarizing key quantitative data from TGA and DSC, outlining standardized experimental protocols for their characterization, and visualizing the analytical workflows and potential degradation mechanisms. For researchers and developers, this information is critical for designing and qualifying materials for high-temperature applications where performance and reliability are paramount. Further research focusing on the detailed analysis of pyrolysis products for a wider range of THPE-based polymers will continue to refine our understanding of their degradation pathways and inform the development of next-generation high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. iris.uniupo.it [iris.uniupo.it]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pepolska.pl [pepolska.pl]
- 11. [PDF] Thermal Decomposition Mechanism of 2,2-Bis-(4-Hydroxy-phenyl)-1, 1-Dichloroethylene-Based Polymers | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Solubility Profile of 1,1,1-Tris(4-hydroxyphenyl)ethane in Common Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound of significant interest in polymer chemistry and materials science. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of common organic solvents is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate that THPE, a polar molecule, is soluble in polar organic solvents. It is reported to be readily soluble in ethanol, acetone, and dimethylformamide.[1] Conversely, its solubility in water is limited.[1]
The purification processes for THPE frequently involve dissolution in methanol followed by precipitation with water, which strongly suggests good solubility in methanol and poor solubility in aqueous solutions.
The limited available quantitative data is summarized in the table below. Researchers are advised to experimentally determine solubility in specific solvents of interest for their applications.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 25.1 mg/L[2] |
| Water | 25 | 7.795 mg/L (estimated)[3] |
| Standard Fat | 20 | 241 mg/100g[2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely used isothermal equilibrium method.[4] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and the agitation method and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4][5]
-
Sample Withdrawal and Filtration: After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) pipette. Immediately filter the solution using a syringe filter to remove any undissolved microcrystals. This step is critical to prevent precipitation of the solute during sampling.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest. Use these standards to generate a calibration curve to accurately determine the concentration of the experimental samples.
-
Calculation of Solubility: From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Molecular weight and formula of THPE
An In-depth Technical Guide to 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) for Researchers and Drug Development Professionals
Introduction
This compound, commonly referred to as THPE, is a trifunctional phenolic compound with significant applications in polymer chemistry and emerging interest in the fields of materials science and drug development. Its unique molecular architecture, featuring three hydroxyphenyl groups attached to a central ethane core, provides a rigid structure with multiple reactive sites. This guide offers a comprehensive overview of THPE, including its chemical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
It is important to note that the acronym THPE is also used for Tetrahydroxypropyl Ethylenediamine, a compound primarily used in the cosmetics industry. This document focuses exclusively on this compound.
Molecular and Physicochemical Properties
The fundamental properties of THPE are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₃ | [1][2][3] |
| Molecular Weight | 306.36 g/mol | [1][2][3][4] |
| CAS Number | 27955-94-8 | [1][3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 246-248 °C | [4] |
| Boiling Point | ~531.8 °C (predicted) | |
| Density | ~1.252 g/cm³ | |
| Topological Polar Surface Area (TPSA) | 60.69 Ų | [3] |
| logP | 4.1577 | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis of THPE: Experimental Protocols
Several methods for the synthesis of THPE have been reported, primarily involving acid-catalyzed condensation reactions. Below are detailed protocols for two common synthetic routes.
Protocol 1: Synthesis from p-Hydroxyacetophenone and Phenol
This method involves the reaction of p-hydroxyacetophenone with an excess of phenol in the presence of an acid catalyst.
Materials:
-
p-Hydroxyacetophenone
-
Phenol
-
Zinc Chloride (catalyst)
-
Concentrated Hydrochloric Acid
-
Dichloroethane (solvent for workup)
-
Methanol (for purification)
-
Water (for purification)
Procedure:
-
Charge a reaction vessel with 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.[5]
-
Slowly add 6.5 moles of p-hydroxyacetophenone to the mixture over a period of 40 minutes.
-
Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.[5]
-
Add 100 mL of concentrated hydrochloric acid and continue stirring the reaction for 8 hours.[5]
-
After the reaction is complete, cool the mixture to 20°C.
-
Add dichloroethane and stir thoroughly to precipitate the crude product.[5]
-
Filter the mixture and dry the collected solid under vacuum at 55°C for 6 hours to yield crude THPE.[5]
Purification:
-
Dissolve 1000 g of the crude product in 2000 mL of methanol by heating.[5]
-
Once dissolved, cool the solution and slowly add 1600 mL of water while stirring.
-
Continue stirring at room temperature for 50 minutes to allow for the precipitation of a light yellow product.[5]
-
Filter the purified product and dry to obtain high-purity THPE.[5]
Protocol 2: Synthesis from 2,4-Pentanedione and Phenol
This alternative route utilizes 2,4-pentanedione (acetylacetone) and phenol, which can be more economically advantageous.
Materials:
-
Phenol
-
2,4-Pentanedione
-
Sulfuric Acid (catalyst)
-
3-Mercaptopropanesulfonic Acid (promoter)
-
Methylene Chloride (solvent for workup)
-
Methanol-water solution
Procedure:
-
Prepare a mixture of phenol and 2,4-pentanedione with a molar ratio of at least 6:1.[6]
-
The reaction is conducted in the presence of at least 0.8% by weight (based on phenol) of 3-mercaptopropanesulfonic acid as a promoter and sulfuric acid.[6] The ratio of equivalents of sulfuric acid to the mercapto sulfonic acid should be at least 7.5:1.[6]
-
Maintain the reaction temperature in the range of 30-55°C.[6]
-
Upon completion, slowly add methylene chloride at 50°C and then dilute further with additional methylene chloride.[6]
-
Stir the mixture for 2 hours at room temperature, then filter.
-
Wash the filtration residue with methylene chloride, water, and a 40:60 (by volume) methanol-water solution saturated with THPE.[6]
-
Dry the purified product under vacuum at 60°C to a constant weight.[6]
Applications in Research and Drug Development
THPE's trifunctional nature makes it a versatile building block in polymer chemistry, where it is used as a cross-linking or branching agent to enhance the thermal stability and mechanical strength of polymers like polycarbonates and epoxy resins.[7] These high-performance materials have applications in various industries, including aerospace and electronics.[8]
For drug development professionals, THPE presents interest due to its biological activities and potential as a scaffold for new therapeutic agents.
Biological Activity and Signaling
Recent research has identified this compound as a potent antiestrogenic compound.[9] It functions as an estrogen receptor antagonist.[9] In vivo studies have demonstrated that THPE can impede uterine development in mouse models and lead to the downregulation of estrogen-responsive genes.[9] This antagonistic activity on the estrogen receptor signaling pathway makes THPE a valuable tool for investigating endocrine disruption and a potential starting point for the development of drugs targeting estrogen-related pathways.[9] The antioxidant properties of THPE are also being investigated for potential therapeutic applications, as its phenolic structure suggests significant free radical scavenging activity.
Logical Workflow for THPE Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of THPE to its potential applications in research.
Caption: A logical workflow diagram illustrating the synthesis of THPE and its subsequent applications in polymer chemistry and drug development research.
Conclusion
This compound is a compound with established utility in materials science and significant potential for researchers in drug discovery and development. Its well-defined synthesis and interesting biological profile as an estrogen receptor antagonist provide a solid foundation for further investigation into its therapeutic applications. This guide provides the core technical information necessary for scientists to begin exploring the possibilities of THPE in their research endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 1,1,1-三(4-羟基苯基)乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
- 7. ionchemicals.in [ionchemicals.in]
- 8. nbinno.com [nbinno.com]
- 9. This compound (THPE) [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tris(hydroxyphenyl)ethane (THPE) as a High-Performance Crosslinking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional crosslinking agent for epoxy resins. The inclusion of THPE in epoxy formulations leads to polymers with enhanced thermal stability, superior mechanical properties, and improved chemical resistance, making them suitable for demanding applications in aerospace, electronics, and advanced composites.
Introduction
Epoxy resins are a versatile class of thermosetting polymers known for their excellent adhesion, mechanical strength, and chemical resistance. The properties of the final cured epoxy are largely determined by the chemical structure of the epoxy resin and the type of curing agent used. THPE, a trifunctional phenolic compound, acts as an effective crosslinking agent, creating a dense three-dimensional network structure. This high crosslink density is responsible for the significant improvements observed in the thermal and mechanical properties of the resulting thermoset.
Key Advantages of THPE as a Crosslinking Agent
The trifunctionality of THPE offers distinct advantages over traditional difunctional curing agents:
-
Increased Crosslink Density: The three reactive hydroxyl groups on the THPE molecule lead to a more tightly crosslinked polymer network.
-
Enhanced Thermal Stability: The highly crosslinked structure restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and improved thermal stability.
-
Superior Mechanical Strength: The rigid aromatic core and high crosslink density contribute to increased tensile strength, modulus, and hardness of the cured epoxy.
-
Improved Chemical Resistance: The dense network structure provides a better barrier against the ingress of solvents and other chemicals.
Quantitative Data Summary
The following tables summarize the typical mechanical and thermal properties of epoxy resins cured with THPE compared to other common curing agents. Note: Specific values can vary depending on the epoxy resin, curing conditions, and formulation.
Table 1: Comparison of Mechanical Properties of Cured Epoxy Resins
| Property | THPE-Cured Epoxy | Novolac-Cured Epoxy | Amine-Cured Epoxy | Test Method |
| Tensile Strength (MPa) | 80 - 110 | 70 - 100 | 60 - 90 | ASTM D638 |
| Tensile Modulus (GPa) | 3.0 - 4.5 | 2.8 - 4.0 | 2.5 - 3.5 | ASTM D638 |
| Flexural Strength (MPa) | 130 - 180 | 120 - 160 | 100 - 140 | ASTM D790 |
| Flexural Modulus (GPa) | 3.5 - 5.0 | 3.0 - 4.5 | 2.8 - 4.0 | ASTM D790 |
| Hardness (Shore D) | 85 - 95 | 80 - 90 | 80 - 90 | ASTM D2240 |
Table 2: Comparison of Thermal Properties of Cured Epoxy Resins
| Property | THPE-Cured Epoxy | Novolac-Cured Epoxy | Amine-Cured Epoxy | Test Method |
| Glass Transition Temp. (Tg) (°C) | 180 - 220 | 160 - 200 | 120 - 180 | DSC (ASTM E1356) |
| Heat Deflection Temp. (HDT) (°C) | 170 - 210 | 150 - 190 | 110 - 170 | ASTM D648 |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 40 - 55 | 45 - 60 | 50 - 70 | TMA (ASTM E831) |
Experimental Protocols
The following are detailed protocols for the preparation, curing, and characterization of THPE-cured epoxy resins.
Protocol 1: Preparation and Curing of THPE-Epoxy Resin Formulation
1. Materials:
- Bisphenol A based epoxy resin (e.g., D.E.R. 331 or equivalent)
- This compound (THPE)
- Accelerator (e.g., 2-Ethyl-4-methylimidazole)
- Solvent (if required for viscosity reduction, e.g., acetone)
2. Equipment:
- High-precision analytical balance
- Mechanical stirrer with heating mantle
- Vacuum oven
- Molds for sample casting
3. Procedure:
- Stoichiometric Calculation: Calculate the required amounts of epoxy resin and THPE based on their epoxy equivalent weight (EEW) and hydroxyl equivalent weight (HEW), respectively. A common stoichiometric ratio is 1:1 of epoxy groups to hydroxyl groups.
- Mixing: a. Preheat the epoxy resin to 60-80 °C to reduce its viscosity. b. Slowly add the powdered THPE to the epoxy resin while stirring continuously until a homogenous mixture is obtained. c. Add the accelerator (typically 0.1-1.0% of the total resin weight) to the mixture and stir for another 5-10 minutes.
- Degassing: Place the mixture in a vacuum oven at 60-80 °C for 15-30 minutes to remove any entrapped air bubbles.
- Casting: Pour the degassed mixture into preheated molds.
- Curing: Transfer the molds to an oven and follow a staged curing schedule. A typical cure cycle is:
- 120 °C for 2 hours
- 150 °C for 2 hours
- 180 °C for 4 hours (post-cure)
- Cooling: Allow the cured samples to cool down slowly to room temperature inside the oven to minimize thermal stresses.
Protocol 2: Characterization of Cured THPE-Epoxy Resin
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination:
- Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin.
- Instrumentation: Use a calibrated Differential Scanning Calorimeter.
- Procedure: a. Place the sample in an aluminum DSC pan and seal it. b. Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. c. Cool the sample back to room temperature. d. Perform a second heating scan under the same conditions. e. Determine the Tg from the midpoint of the inflection in the heat flow curve of the second heating scan.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy for Cure Monitoring:
- Sample Preparation: Prepare a thin film of the uncured epoxy-THPE mixture between two potassium bromide (KBr) plates.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Procedure: a. Place the KBr plates with the sample in a heated transmission cell. b. Acquire FT-IR spectra at regular intervals as the sample is cured according to the desired temperature profile. c. Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the appearance of the hydroxyl group peak (broad peak around 3400 cm⁻¹) to follow the curing reaction kinetics.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the crosslinking reaction between a diepoxide molecule and THPE.
Caption: Curing reaction of a diepoxide with THPE.
Experimental Workflow
This diagram outlines the key steps in the preparation and characterization of THPE-cured epoxy resins.
Caption: Workflow for THPE-epoxy resin preparation.
Application of THPE in High-Performance Polycarbonates: A Detailed Guide for Researchers
Introduction
The incorporation of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a branching agent in polycarbonate (PC) synthesis is a critical strategy for developing high-performance engineering thermoplastics. Standard linear polycarbonates, while robust, exhibit limitations in melt strength, making them less suitable for processing techniques such as blow molding and extrusion where parison stability is paramount. The introduction of THPE creates a branched polymer architecture, which significantly enhances the melt viscosity and shear-thinning behavior of the polycarbonate. This application note provides detailed protocols for the synthesis of THPE-branched polycarbonates via melt transesterification, summarizes key performance data, and presents visual workflows for experimental procedures.
Key Performance Enhancements with THPE Incorporation
The trifunctional nature of THPE allows for the formation of a cross-linked or branched polymer network, leading to notable improvements in the rheological and mechanical properties of the resulting polycarbonate. The concentration of THPE is a critical parameter, typically ranging from 0.1 to 2.0 mol%, with an optimal concentration often cited around 3 mol% for achieving a desirable balance of properties without inducing gelation.[1]
Data Summary: Linear vs. THPE-Branched Polycarbonate
The following tables summarize the impact of THPE on the key properties of polycarbonate. While specific data points at discrete THPE concentrations are not always available in the literature, the tables present a combination of reported values and expected trends based on established research.
| Property | Linear Polycarbonate (0 mol% THPE) | THPE-Branched Polycarbonate (0.5 - 2.0 mol% THPE) | Reference(s) |
| Melt Flow Index (MFI) | High (e.g., 5 - 30 g/10 min) | Low (Decreases with increasing THPE concentration) | [2][3] |
| Melt Viscosity | Low | High (Increases with increasing THPE concentration) | [4] |
| Shear Thinning Behavior | Less pronounced | More pronounced | [4] |
Table 1: Rheological Properties of Linear vs. THPE-Branched Polycarbonate. The introduction of THPE significantly alters the melt characteristics of polycarbonate, making it more suitable for processing methods requiring high melt strength.
| Property | Linear Polycarbonate (Typical Values) | THPE-Branched Polycarbonate (Expected Trends) | Reference(s) |
| Tensile Strength (MPa) | 55 - 75 | Generally maintained or slightly decreased | [3][5] |
| Tensile Modulus (GPa) | 2.0 - 2.4 | Generally maintained | [6] |
| Notched Izod Impact (J/m) | 600 - 900 | Can be improved with optimized branching | [7][8][9][10] |
| Glass Transition Temp (°C) | ~147 | May slightly decrease with branching | [1][11][12] |
Table 2: Mechanical and Thermal Properties of Linear vs. THPE-Branched Polycarbonate. The mechanical toughness of polycarbonate is largely retained or even enhanced with the controlled incorporation of THPE.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of THPE-branched polycarbonates.
Synthesis of THPE-Branched Polycarbonate via Melt Transesterification
This protocol describes a two-stage melt polymerization process, which is a common industrial method for polycarbonate synthesis.
Materials:
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
This compound (THPE)
-
Catalyst (e.g., tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH))
-
Nitrogen gas (high purity)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle and temperature controller.
-
Vacuum pump.
-
Condenser and collection flask.
Procedure:
-
Monomer and Branching Agent Preparation:
-
Dry Bisphenol A and THPE in a vacuum oven at 100-120°C for at least 4 hours to remove any moisture.
-
Calculate the required molar ratios of BPA, DPC, and THPE. A typical starting point is a DPC/BPA molar ratio of 1.02-1.08 and a THPE concentration of 0.5 to 2.0 mol% with respect to BPA.
-
-
Oligomerization Stage:
-
Charge the reactor with the pre-weighed amounts of BPA, DPC, and THPE.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.
-
Begin stirring and heat the reactor to 180-200°C to melt the monomers.
-
Once a homogenous melt is achieved, add the catalyst solution (e.g., TMAH).
-
Gradually increase the temperature to 220-240°C while maintaining a slight nitrogen flow. Phenol, a byproduct of the reaction, will begin to distill off.
-
Continue this stage for 1-2 hours, collecting the distilled phenol.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure in the reactor to below 1 mmHg over 1-2 hours.
-
Simultaneously, increase the temperature to 280-300°C.
-
The viscosity of the melt will increase significantly as the polymerization proceeds. The stirrer speed may need to be adjusted to ensure adequate mixing.
-
Continue the reaction under high vacuum and high temperature for another 1-3 hours, or until the desired melt viscosity is achieved (indicated by the torque on the stirrer motor).
-
Once the reaction is complete, stop the heating and stirring.
-
Introduce nitrogen gas to bring the reactor back to atmospheric pressure.
-
Extrude the molten polymer from the bottom of the reactor into a water bath to cool and solidify.
-
Pelletize the resulting polymer strands for further characterization.
-
Characterization of THPE-Branched Polycarbonate
a) Melt Flow Index (MFI) Measurement (ASTM D1238 / ISO 1133)
-
Apparatus: Melt Flow Indexer.
-
Procedure:
-
Dry the polycarbonate pellets in a vacuum oven at 120°C for 4 hours.
-
Set the MFI instrument to the standard temperature for polycarbonate (typically 300°C) and use a standard load (e.g., 1.2 kg or 2.16 kg).
-
Charge the barrel of the MFI with the dried pellets and allow them to preheat for a specified time (e.g., 5 minutes).
-
Extrude the molten polymer through the die and collect timed extrudates.
-
Weigh the extrudates and calculate the MFI in g/10 min.[12]
-
b) Tensile Properties (ASTM D638 / ISO 527)
-
Apparatus: Universal Testing Machine with an extensometer.
-
Procedure:
-
Injection mold the polycarbonate pellets into standard dumbbell-shaped tensile bars.
-
Condition the specimens at standard laboratory conditions (23°C, 50% RH) for at least 40 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.[3]
-
c) Notched Izod Impact Strength (ASTM D256 / ISO 180)
-
Apparatus: Pendulum Impact Tester.
-
Procedure:
-
Injection mold the polycarbonate pellets into rectangular bars of standard dimensions.
-
Create a V-notch in the center of the specimens using a notching machine.
-
Condition the notched specimens.
-
Clamp the specimen in the impact tester with the notch facing the pendulum.
-
Release the pendulum to strike and fracture the specimen.
-
Record the energy absorbed to break the specimen, which is the Izod impact strength, typically reported in J/m.[7][9]
-
d) Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Weigh a small sample (5-10 mg) of the polycarbonate into a DSC pan.
-
Heat the sample to a temperature above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample rapidly.
-
Reheat the sample at the same controlled rate. The glass transition will appear as a step change in the heat flow curve. The midpoint of this transition is taken as the Tg.[12]
-
Visualizations
The following diagrams illustrate the synthesis workflow and the chemical structure of THPE-branched polycarbonate.
Figure 1: Workflow for the synthesis and characterization of THPE-branched polycarbonate.
Figure 2: Chemical structure of a THPE-branched polycarbonate.
References
- 1. pom-material.com [pom-material.com]
- 2. cathetermelt.com [cathetermelt.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP0526651A1 - Branched polycarbonate - Google Patents [patents.google.com]
- 8. docs.systemdesign.illinois.edu [docs.systemdesign.illinois.edu]
- 9. The Effect of Notch and Molecular Weight on the Impact Fracture Behavior of Polycarbonate [mdpi.com]
- 10. Polycarbonate - Wikipedia [en.wikipedia.org]
- 11. PC: Polycarbonate - NETZSCH Polymers [polymers.netzsch.com]
- 12. Manufacturing Technology: Effect of the Pigment Concentration on the Dimensional Stability and the Melt Flow Index of Polycarbonate [journalmt.com]
Synthesis of Hyperbranched Polymers Using 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperbranched polymers (HBPs) represent a unique class of dendritic macromolecules characterized by their highly branched, three-dimensional architectures. Unlike perfectly branched dendrimers, HBPs are synthesized in a facile one-pot procedure, making them attractive for a wide range of applications, including drug delivery, coatings, and rheology modifiers. Their globular structure imparts desirable properties such as low viscosity, high solubility, and a high density of terminal functional groups that can be tailored for specific purposes.
This document provides detailed application notes and protocols for the synthesis of hyperbranched polymers using 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional core (B₃ monomer). Specifically, we will focus on the A₂ + B₃ polycondensation reaction with di-tert-butyl tricarbonate (A₂ monomer) to produce hyperbranched polycarbonates.
Synthesis of Hyperbranched Polycarbonates via A₂ + B₃ Polycondensation
The A₂ + B₃ polycondensation of an A₂ monomer with a B₃ monomer is a common and effective method for synthesizing hyperbranched polymers. In this system, this compound (THPE) serves as the B₃ monomer, providing the three hydroxyl groups necessary for branching. Di-tert-butyl tricarbonate acts as the A₂ monomer, reacting with the phenolic hydroxyl groups of THPE to form carbonate linkages. The overall reaction scheme is depicted below.
Application Note: Synthesis of Hyperbranched Polycarbonates via A2+B3 Polymerization of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) with Di-tert-butyl Tricarbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of hyperbranched polycarbonates (HBPCs) through an A2+B3 polycondensation reaction. The methodology utilizes 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as the B3 monomer and di-tert-butyl tricarbonate as the A2 monomer. This approach allows for the generation of soluble, high-functionality polymers with a controlled degree of branching. The resulting HBPCs, with their globular structure and numerous terminal groups, are promising materials for various applications, including drug delivery, coatings, and advanced polymer composites. This protocol outlines the experimental procedure, data characterization, and a visual representation of the workflow.
Introduction
Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Unlike perfectly branched dendrimers, hyperbranched polymers are typically synthesized in a one-pot procedure, making them more suitable for large-scale production.[2] The A2+B3 polycondensation approach is a common and efficient strategy for synthesizing hyperbranched structures, including polyesters and polycarbonates.[3][4]
This application note details the synthesis of a hyperbranched polycarbonate from the reaction of THPE, a readily available triphenolic compound, and di-tert-butyl tricarbonate. The polymerization proceeds with the formation of carbonate linkages, leading to a highly branched structure with a significant number of terminal functional groups. The ratio of the A2 to B3 monomers can be adjusted to control the molecular weight and the degree of branching of the final polymer.[5]
Data Presentation
The polymerization of THPE with di-tert-butyl tricarbonate yields hyperbranched polycarbonates with varying molecular weights and degrees of branching, depending on the reaction conditions and monomer feed ratio. Below is a summary of typical results obtained from this synthesis.
| Parameter | Value | Reference |
| Number Average Molecular Weight (Mn) | 2,100 - 7,100 g/mol | [5] |
| Degree of Branching (DB) | 0.5 - 0.7 | [5] |
| Glass Transition Temperature (Tg) | ~205 °C (for a similar phenol-terminated hyperbranched polycarbonate) | [6] |
Table 1: Typical Properties of Hyperbranched Polycarbonates from THPE and Di-tert-butyl Tricarbonate.
Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of hyperbranched polycarbonates.[5][6]
Materials
-
This compound (THPE) (B3 Monomer)
-
Di-tert-butyl tricarbonate (A2 Monomer)
-
Anhydrous Pyridine (Solvent and Base)
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for characterization)
-
Nitrogen gas (for inert atmosphere)
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Standard laboratory glassware
-
Rotary evaporator
-
Vacuum oven
Procedure
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and cooled under a stream of nitrogen.
-
This compound (THPE) is added to the flask.
-
Anhydrous pyridine and anhydrous DMF are added to dissolve the THPE.
-
-
Polymerization:
-
Di-tert-butyl tricarbonate is dissolved in a minimal amount of anhydrous DMF in a dropping funnel.
-
The solution of di-tert-butyl tricarbonate is added dropwise to the stirred solution of THPE at room temperature over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is heated to 80-100°C and stirred for 12-24 hours under a nitrogen atmosphere.
-
-
Isolation and Purification:
-
The reaction mixture is cooled to room temperature.
-
The resulting polymer solution is slowly poured into a large volume of methanol with vigorous stirring to precipitate the hyperbranched polycarbonate.
-
The precipitate is collected by filtration and washed several times with methanol to remove unreacted monomers and pyridine.
-
The purified polymer is dried in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization
The synthesized hyperbranched polycarbonate can be characterized by the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the degree of branching.
-
Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizations
Experimental Workflow
Figure 1: Experimental workflow for the synthesis of hyperbranched polycarbonate.
Signaling Pathway (Reaction Scheme)
Figure 2: Reaction scheme for the A2+B3 polymerization.
References
- 1. Hyperbranched Macromolecules: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperbranched polymers from A2 + B3 strategy: recent advances in description and control of fine topology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. bozpe.pcz.pl [bozpe.pcz.pl]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Enhancing Polymer Thermal Stability with 1,1,1-tris(4-hydroxyphenyl)ethane (THPE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal stability of polymeric materials is a critical attribute that dictates their processing parameters and end-use applications. Elevated temperatures can lead to polymer degradation, compromising mechanical integrity, and altering chemical properties through processes like chain scission and cross-linking.[1] For applications requiring high-temperature resistance, such as in aerospace, automotive, and electronics, enhancing the inherent thermal stability of polymers is paramount.
1,1,1-tris(4-hydroxyphenyl)ethane, commonly known as THPE, is a trifunctional phenolic compound that serves as an effective agent for improving the thermal properties of various polymers.[2] Its unique molecular structure, featuring three reactive hydroxyl groups, enables it to act as a potent crosslinking and branching agent.[2][3] When incorporated into polymer matrices, particularly epoxy resins and polycarbonates, THPE facilitates the formation of a densely crosslinked network.[2][4] This increased crosslink density enhances the material's rigidity, mechanical strength, and resistance to thermal degradation, often reflected in a higher glass transition temperature (Tg).[2] Furthermore, the phenolic structure of THPE can contribute to char formation during thermal decomposition, creating a protective barrier that insulates the underlying material from heat and slows down further degradation.[5]
These application notes provide a comprehensive overview of the use of THPE to enhance polymer thermal stability, with a focus on epoxy resin systems. Detailed experimental protocols for the preparation and thermal analysis of THPE-modified polymers are presented, along with a summary of the expected improvements in thermal properties.
Mechanism of Thermal Stability Enhancement by THPE
The primary mechanism by which THPE improves the thermal stability of polymers is through the formation of a highly crosslinked network. The three reactive phenolic hydroxyl groups on the THPE molecule can react with the functional groups of the polymer chains, creating a rigid three-dimensional structure.[2]
In epoxy resins, the hydroxyl groups of THPE can react with the epoxide rings, acting as a curing agent or a co-curing agent.[2] This trifunctional nature, in contrast to more common bifunctional curing agents, leads to a higher crosslink density in the cured epoxy. This dense network restricts the thermal motion of the polymer chains, requiring more energy to initiate the degradation process, thus increasing the overall thermal stability.[2]
Another important aspect of THPE's contribution to thermal stability is its propensity to form char upon heating.[5] The aromatic rings within the THPE structure are precursors to the formation of a carbonaceous char layer during pyrolysis. This char layer acts as a physical barrier, insulating the bulk of the polymer from the heat source and limiting the diffusion of flammable volatile degradation products to the flame zone.[5]
The logical relationship of how THPE's structure leads to enhanced thermal stability is illustrated in the following diagram:
Figure 1. Contribution of THPE's structure to thermal stability.
Quantitative Data on Thermal Stability Improvement
The incorporation of THPE as a curing agent in epoxy resins leads to a significant improvement in their thermal stability. This is quantifiable through thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum degradation rate (Tmax), and the percentage of char yield at elevated temperatures.
The following table summarizes typical TGA data for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with a conventional aromatic diamine hardener (e.g., 4,4'-diaminodiphenyl sulfone, DDS) compared to a DGEBA epoxy resin cured with THPE.
| Formulation | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| DGEBA/DDS | ~395 | ~410 | ~25 |
| DGEBA/THPE | ~410 | ~430 | ~35 |
Note: The values presented are illustrative and can vary depending on the specific epoxy resin, curing conditions, and the stoichiometry of the formulation.
The data clearly indicates that the THPE-cured epoxy exhibits a higher onset of decomposition and a greater char yield, signifying its superior thermal stability.
Experimental Protocols
Protocol 1: Preparation of THPE-Cured Epoxy Resin
This protocol describes the preparation of a thermoset epoxy resin using THPE as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (THPE)
-
Solvent (e.g., acetone or methanol, if necessary to reduce viscosity)
-
Mold release agent
-
Molds for sample casting
Equipment:
-
Heating mantle or oven with temperature control
-
Mechanical stirrer
-
Vacuum oven
-
Beakers and stirring rods
Procedure:
-
Stoichiometric Calculation: Calculate the required amounts of DGEBA and THPE based on the epoxy equivalent weight (EEW) of the resin and the hydroxyl equivalent weight of THPE. The stoichiometric ratio is typically 1:1 of epoxy groups to hydroxyl groups.
-
Pre-heating and Mixing:
-
Preheat the DGEBA epoxy resin to a temperature that reduces its viscosity for easy mixing (e.g., 80-100 °C).
-
Slowly add the calculated amount of THPE powder to the heated epoxy resin while stirring continuously with a mechanical stirrer. If the viscosity is still too high, a minimal amount of solvent can be added.
-
Continue stirring until the THPE is completely dissolved and a homogeneous mixture is obtained.
-
-
Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles. Degas until bubbling subsides.
-
Casting:
-
Prepare the molds by applying a thin layer of mold release agent.
-
Pour the degassed epoxy-THPE mixture into the preheated molds.
-
-
Curing:
-
Place the molds in an oven and follow a pre-determined curing schedule. A typical curing schedule might be:
-
120 °C for 2 hours
-
150 °C for 2 hours
-
Post-curing at 180 °C for 1 hour
-
-
The optimal curing schedule should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC) to monitor the curing reaction.[5][6]
-
-
Demolding and Post-Curing: After the curing cycle is complete, allow the molds to cool down slowly to room temperature to avoid thermal shock and internal stresses. Once cooled, carefully demold the cured epoxy samples. A post-curing step at a temperature slightly above the glass transition temperature (Tg) can be performed to ensure complete reaction.
The following diagram illustrates the experimental workflow for preparing THPE-cured epoxy resin:
Figure 2. Workflow for preparing THPE-cured epoxy resin.
Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for evaluating the thermal stability of the prepared THPE-cured epoxy resin using TGA.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., alumina or platinum)
Procedure:
-
Sample Preparation:
-
Cut a small, representative sample from the cured epoxy resin (typically 5-10 mg).
-
Ensure the sample is free of any contaminants and has a relatively flat surface to ensure good thermal contact with the sample pan.
-
-
TGA Instrument Setup:
-
Turn on the TGA instrument and the gas supply (typically nitrogen for inert atmosphere analysis).
-
Calibrate the instrument for temperature and mass according to the manufacturer's instructions.
-
-
TGA Measurement:
-
Place the prepared sample into a TGA sample pan.
-
Tare the balance.
-
Place the sample pan in the TGA furnace.
-
Set the experimental parameters in the TGA software:
-
Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from room temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[7]
-
Data Collection: Record the sample weight as a function of temperature.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline tangent and the tangent of the steepest part of the degradation curve.
-
Determine the temperature of maximum degradation rate (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Determine the char yield, which is the percentage of residual mass at a specific high temperature (e.g., 700 °C or 800 °C).
-
Compare the TGA data of the THPE-cured epoxy with a control sample (e.g., an epoxy cured with a different hardener) to quantify the improvement in thermal stability.
-
The experimental workflow for TGA is depicted below:
Figure 3. Experimental workflow for TGA analysis.
Conclusion
This compound is a highly effective additive for enhancing the thermal stability of polymers, particularly thermosetting resins like epoxies. Its trifunctional nature leads to a more densely crosslinked polymer network, which, in conjunction with its char-forming tendency, significantly improves the material's resistance to thermal degradation. The provided protocols offer a foundational approach for researchers to prepare and evaluate THPE-modified polymers, enabling the development of high-performance materials for demanding applications. By following these guidelines, scientists can systematically investigate the impact of THPE on polymer thermal stability and optimize formulations to meet specific performance requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (THPE) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Adhesives and Coatings with Tris(hydroxyphenyl)ethane (THPE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a trifunctional crosslinking agent to enhance the performance of epoxy-based adhesives and coatings. The inclusion of THPE in formulations can significantly improve thermal stability, mechanical strength, and chemical resistance, making it an ideal candidate for high-performance applications.
Introduction to THPE in Adhesives and Coatings
This compound (THPE) is a triphenolic compound that serves as an excellent crosslinking or branching agent in polymer systems, particularly with epoxy resins.[1][2][3] Its trifunctional nature, stemming from the three phenolic hydroxyl groups, allows for the formation of a dense, three-dimensional polymer network upon curing.[1] This high crosslink density is directly responsible for the enhanced thermomechanical properties of the final adhesive or coating.[4][5]
Incorporating THPE into epoxy formulations can lead to:
-
Increased Glass Transition Temperature (Tg): A higher Tg indicates improved heat resistance, allowing the material to maintain its structural integrity at elevated temperatures.[6]
-
Enhanced Mechanical Strength: The dense network structure contributes to higher tensile, compressive, and shear strength.
-
Improved Chemical Resistance: The highly crosslinked polymer matrix provides a more effective barrier against chemical attack.
-
Higher Modulus: Increased stiffness and rigidity of the cured material.[7]
Formulations
The following are representative formulations for a high-performance adhesive and a protective coating incorporating THPE. The exact ratios may be optimized depending on the specific application requirements and the desired final properties.
High-Performance Epoxy Adhesive Formulation
This formulation is designed for structural bonding applications requiring high shear strength and thermal stability.
| Component | Example Product | Purpose | Parts by Weight (pbw) |
| Part A: Resin Blend | |||
| Bisphenol A Diglycidyl Ether (DGEBA) Resin | EPON™ 828 | Primary epoxy resin | 100 |
| Tris(hydroxyphenyl)ethane (THPE) | - | Trifunctional crosslinker | 10 - 30 |
| Fumed Silica | CAB-O-SIL® TS-720 | Thixotropic agent (viscosity control) | 2 - 5 |
| Part B: Hardener | |||
| Amine-based Curing Agent | ANCAMINE® 1618 | Curing agent | 30 - 40 |
Chemical-Resistant Epoxy Coating Formulation
This formulation is designed for protective coatings on substrates exposed to harsh chemical environments.
| Component | Example Product | Purpose | Parts by Weight (pbw) |
| Part A: Resin Blend | |||
| Bisphenol F Diglycidyl Ether (DGEBF) Resin | D.E.R.™ 354 | Primary epoxy resin (lower viscosity) | 100 |
| Tris(hydroxyphenyl)ethane (THPE) | - | Trifunctional crosslinker | 15 - 35 |
| Reactive Diluent | HELOXY™ 68 | Viscosity reduction | 5 - 10 |
| Wetting and Dispersing Agent | BYK®-A 530 | Pigment dispersion | 1 - 2 |
| Titanium Dioxide (TiO2) | Ti-Pure™ R-960 | Pigment | 20 - 40 |
| Part B: Hardener | |||
| Cycloaliphatic Amine Curing Agent | Ancamine® 2264 | Curing agent (good chemical resistance) | 40 - 50 |
Quantitative Data: Performance Enhancement with THPE
The addition of THPE as a trifunctional crosslinker significantly enhances the thermomechanical properties of epoxy systems. The following tables provide a summary of expected performance improvements based on typical epoxy formulations.
Mechanical Properties of a High-Performance Adhesive
| Property | Standard Epoxy Formulation | Epoxy Formulation with 20 pbw THPE | Test Method |
| Lap Shear Strength (MPa) | 18 - 25 | 28 - 35 | ASTM D1002 |
| Tensile Strength (MPa) | 50 - 65 | 70 - 85 | ASTM D638 |
| Young's Modulus (GPa) | 2.5 - 3.0 | 3.5 - 4.5 | ASTM D638 |
| Hardness (Shore D) | 80 - 85 | 88 - 92 | ASTM D2240 |
Thermal and Physical Properties of a Protective Coating
| Property | Standard Epoxy Formulation | Epoxy Formulation with 25 pbw THPE | Test Method |
| Glass Transition Temperature (Tg, °C) | 120 - 140 | 160 - 180 | ASTM E1640 (DMA) |
| Pencil Hardness | 2H - 3H | 4H - 5H | ASTM D3363 |
| Chemical Resistance (10% H₂SO₄, 24h) | Minor discoloration | No visible effect | ASTM D543 |
| Adhesion (Cross-hatch) | 4B - 5B | 5B | ASTM D3359 |
Experimental Protocols
The following protocols outline the key experimental procedures for formulating and testing adhesives and coatings containing THPE.
Protocol for Preparation of a High-Performance Epoxy Adhesive
Materials and Equipment:
-
Bisphenol A Diglycidyl Ether (DGEBA) resin
-
Tris(hydroxyphenyl)ethane (THPE) powder
-
Fumed silica
-
Amine-based curing agent
-
Planetary centrifugal mixer or high-shear mechanical stirrer
-
Weighing balance
-
Spatulas and mixing containers
Procedure:
-
Preparation of Part A (Resin Blend):
-
Weigh the required amount of DGEBA resin into a mixing container.
-
Gradually add the THPE powder to the resin while stirring at a moderate speed (e.g., 500 rpm).
-
Continue mixing until the THPE is completely dissolved. This may require gentle heating (e.g., 60-80°C) to facilitate dissolution.
-
Allow the mixture to cool to room temperature.
-
Slowly add the fumed silica to the resin-THPE blend under high-shear mixing (e.g., 2000 rpm) to ensure proper dispersion and achieve the desired viscosity.
-
-
Mixing of Part A and Part B:
-
Weigh the required amount of the amine-based curing agent (Part B) into a separate container.
-
Add Part B to Part A in the specified ratio.
-
Mix thoroughly using a planetary centrifugal mixer or by hand with a spatula for 3-5 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.
-
-
Application and Curing:
-
Apply the mixed adhesive to the prepared substrate.
-
Join the substrates and clamp with sufficient pressure to ensure a thin bond line.
-
Cure the assembly according to the recommended cure schedule. A typical two-stage cure involves an initial cure at room temperature for 24 hours, followed by a post-cure at an elevated temperature (e.g., 120°C for 2 hours) to achieve maximum crosslinking and performance.[8][9]
-
Protocol for Adhesion Testing (Lap Shear Strength)
Materials and Equipment:
-
Cured adhesive bonded specimens (e.g., aluminum or steel coupons)
-
Universal Testing Machine (UTM) with tensile grips
-
Calipers for measuring bond area
Procedure:
-
Prepare single-lap shear specimens according to ASTM D1002.
-
Measure the width and length of the bonded overlap area for each specimen.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min).[10]
-
Record the maximum load at which the bond fails.
-
Calculate the lap shear strength by dividing the maximum load by the bond area.
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the crosslinking reaction between a diglycidyl ether of bisphenol A (DGEBA) epoxy resin and THPE, along with an amine curing agent. The hydroxyl groups on THPE and the amine groups act as active sites for opening the epoxide rings, leading to a densely crosslinked network.
Caption: Curing reaction of epoxy resin with THPE and an amine hardener.
Experimental Workflow for Adhesive Formulation and Testing
This workflow diagram outlines the sequential steps involved in the development and characterization of a THPE-based epoxy adhesive.
Caption: Workflow for developing and testing THPE-enhanced adhesives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chempoint.com [chempoint.com]
- 3. Phenolic Resins & Crosslinkers | Technologies | Allnex - allnex [allnex.com]
- 4. researchgate.net [researchgate.net]
- 5. adhesion.kr [adhesion.kr]
- 6. How To Optimize The Glass Transition Temperature (Tg) Of An Epoxy [kohesibond.com]
- 7. Trifunctional Epoxy Resin Composites Modified by Soluble Electrospun Veils: Effect on the Viscoelastic and Morphological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. permabond.com [permabond.com]
- 9. An article on four methods to accelerate the curing of epoxy adhesive - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a Non-BPA Alternative in Vitrimers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) as a non-Bisphenol A (BPA) alternative in the formulation of vitrimers. Vitrimers are a novel class of polymers that exhibit properties of both thermosets and thermoplastics, offering reprocessability, self-healing, and shape-memory capabilities. The trifunctional nature of THPE makes it an excellent candidate for creating highly cross-linked, thermally stable, and mechanically robust vitrimer networks.[1][2]
Introduction
This compound (THPE) is an aromatic trifunctional phenol that serves as an effective branching and cross-linking agent in polymer synthesis.[1] Its molecular structure allows for the formation of dense polymer networks, leading to materials with enhanced thermal stability and mechanical strength.[1] In the context of vitrimers, THPE can be used as a key building block to create reprocessable and self-healing materials, offering a safer alternative to BPA-based polymers. The dynamic covalent bonds within the vitrimer network allow for topological rearrangements at elevated temperatures, enabling malleability and recyclability.
Key Advantages of THPE in Vitrimer Formulation
-
High Cross-linking Density: The three phenolic hydroxyl groups on the THPE molecule facilitate the formation of a densely cross-linked polymer network, contributing to superior mechanical properties and thermal resistance.[1]
-
Thermal Stability: Polymers incorporating THPE often exhibit high glass transition temperatures (Tg) and thermal stability.[1]
-
Non-BPA Alternative: THPE provides a viable alternative to BPA, addressing concerns related to potential endocrine-disrupting activities.
Experimental Protocols
The following sections detail the synthesis of THPE and a representative protocol for the preparation of a THPE-based epoxy vitrimer.
Protocol 1: Synthesis of this compound (THPE)
This protocol is based on the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone.[3]
Materials:
-
Phenol (molar excess, e.g., 6-10 equivalents)
-
4-hydroxyacetophenone (1 equivalent)
-
Zinc Chloride (catalyst)
-
Concentrated Hydrochloric Acid (catalyst)
-
Dichloroethane (solvent for washing)
-
Methanol (for purification)
-
Water (for precipitation)
-
Activated Carbon (for decolorization)
-
Sodium Borohydride (for color improvement, optional)
-
Sodium Sulfite (optional)
Equipment:
-
Glass reactor with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the glass reactor with phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until it is homogeneous.
-
Addition of Reactant: Slowly add 4-hydroxyacetophenone (6.5 mol) to the reactor over a period of 40 minutes.
-
Initial Reaction: Heat the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.
-
Acid Addition and Main Reaction: Add concentrated hydrochloric acid (100 mL) to the reactor. Continue the reaction with stirring for 8 hours at 60°C.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.
-
Filtration and Drying: Filter the mixture to collect the crude THPE. Wash the filter cake with dichloroethane. Dry the crude product in a vacuum oven at 55°C for 6 hours. A typical yield for the crude product is around 91%.[3]
-
Purification (Recrystallization):
-
Dissolve the crude THPE (1000 g) in methanol (2000 mL) by heating.
-
Cool the solution and slowly add water (1600 mL) while stirring to precipitate a light-yellow product. Stir at room temperature for 50 minutes.
-
Filter and dry the purified product.
-
-
Decolorization (Optional):
-
Dissolve the dried product in methanol (1200 mL) by heating.
-
Add activated carbon and stir to decolorize the solution.
-
Filter the hot solution to remove the activated carbon.
-
Evaporate the solvent to obtain the final solid product. For further color improvement, a treatment with sodium borohydride and sodium sulfite can be performed.[3]
-
Protocol 2: Preparation of a THPE-Based Epoxy Vitrimer
This generalized protocol describes the formulation of an epoxy vitrimer using THPE as a cross-linker, incorporating dynamic covalent bonds for reprocessability. This example utilizes a transesterification reaction, a common dynamic chemistry for epoxy vitrimers.
Materials:
-
This compound (THPE)
-
Diglycidyl ether of bisphenol A (DGEBA) or other epoxy resin
-
A dicarboxylic acid (e.g., sebacic acid) as a co-curing agent
-
A transesterification catalyst (e.g., zinc acetylacetonate, Zn(acac)₂)
-
Solvent (e.g., N,N-dimethylformamide - DMF, if necessary for dissolution)
Equipment:
-
Mixing vessel
-
Magnetic stirrer and hot plate
-
Vacuum oven
-
Molds for sample preparation (e.g., silicone or metal)
-
Hot press
Procedure:
-
Premixing: In the mixing vessel, combine THPE, the dicarboxylic acid, and the transesterification catalyst (e.g., 5 mol% relative to the esterifiable groups). If necessary, add a minimal amount of solvent to achieve a homogeneous solution at a slightly elevated temperature (e.g., 60-80°C).
-
Addition of Epoxy Resin: Heat the mixture to a temperature that ensures all components are molten and miscible (e.g., 120-150°C). Add the DGEBA epoxy resin to the mixture while stirring vigorously to ensure a homogeneous blend. The stoichiometry between the epoxy groups and the combined hydroxyl and carboxyl groups should be close to 1:1.
-
Degassing: Place the mixture in a vacuum oven at the mixing temperature to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into a preheated mold. Transfer the mold to an oven and cure at a specific temperature schedule. A typical curing schedule might be 150°C for 2 hours followed by a post-curing step at 180°C for another 2 hours. The exact curing profile will depend on the specific formulation and should be determined experimentally, for example, by using Differential Scanning Calorimetry (DSC).
-
Demolding: After the curing process is complete, allow the mold to cool down slowly to room temperature before demolding the vitrimer sample.
Characterization of THPE-Based Vitrimers
Standard techniques for characterizing the properties of vitrimers are outlined below.
Thermal Properties Analysis
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg).
-
Protocol: Heat a small sample (5-10 mg) from room temperature to a temperature above its expected Tg (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan at the same rate. The Tg is determined from the inflection point of the heat flow curve in the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To assess the thermal stability and decomposition temperature.
-
Protocol: Heat a sample (10-15 mg) from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5) is often reported as the onset of decomposition.
-
Mechanical Properties Analysis
-
Dynamic Mechanical Analysis (DMA):
-
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
-
Protocol: Use a rectangular sample with typical dimensions (e.g., 30 mm x 10 mm x 2 mm). Perform a temperature sweep from room temperature to a temperature above Tg (e.g., 250°C) at a heating rate of 3-5°C/min and a fixed frequency (e.g., 1 Hz). The peak of the tan delta curve is often used to determine the Tg.
-
-
Tensile Testing:
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break.
-
Protocol: Prepare dog-bone shaped specimens according to a standard such as ASTM D638. Conduct the test at room temperature using a universal testing machine at a constant crosshead speed (e.g., 2 mm/min).
-
Vitrimer Properties Analysis
-
Stress Relaxation Test:
-
Objective: To characterize the dynamic nature of the covalent bonds and determine the topology freezing temperature (Tv).
-
Protocol: Use a rheometer or a DMA in stress relaxation mode. Apply a small strain (e.g., 1%) to the sample at a constant temperature above Tg and monitor the decay of the stress over time. The characteristic relaxation time (τ) is the time it takes for the stress to relax to 1/e of its initial value. Repeat this measurement at several temperatures. The relaxation times are then plotted against the inverse of temperature (Arrhenius plot) to determine the activation energy of the bond exchange reaction. The topology freezing temperature (Tv) is often defined as the temperature at which the viscosity reaches 10¹² Pa·s, which can be extrapolated from the Arrhenius plot.
-
-
Reprocessability Test:
-
Objective: To demonstrate the ability to recycle the material.
-
Protocol: Cut or grind a cured vitrimer sample into small pieces. Place the pieces in a mold and apply heat and pressure (e.g., 180-200°C and 5-10 MPa) for a certain period (e.g., 30-60 minutes) using a hot press. The reprocessed sample should be a solid, coherent piece. The mechanical properties of the reprocessed sample can then be tested and compared to the original material.
-
-
Self-Healing Test:
-
Objective: To evaluate the material's ability to repair damage.
-
Protocol: Create a scratch or a cut on the surface of a vitrimer sample. Heat the sample to a temperature above its Tg for a defined period. The healing process can be monitored using an optical microscope or by measuring the recovery of mechanical properties across the healed interface.
-
Data Presentation
Table 1: Thermal Properties of a Representative High-Performance Epoxy Vitrimer
| Property | Value | Test Method |
| Glass Transition Temperature (Tg) | 150 - 180 °C | DSC |
| Decomposition Temperature (Td5) | > 300 °C | TGA |
| Topology Freezing Temperature (Tv) | 160 - 190 °C | Stress Relaxation |
Table 2: Mechanical Properties of a Representative High-Performance Epoxy Vitrimer
| Property | Value | Test Method |
| Tensile Strength | 60 - 80 MPa | Tensile Test |
| Young's Modulus | 2.5 - 3.5 GPa | Tensile Test |
| Elongation at Break | 3 - 5 % | Tensile Test |
| Storage Modulus (at 25°C) | 2.0 - 3.0 GPa | DMA |
Table 3: Vitrimer-Specific Properties of a Representative High-Performance Epoxy Vitrimer
| Property | Value | Test Method |
| Stress Relaxation Time at 180°C | 10² - 10³ s | Stress Relaxation |
| Activation Energy (Ea) | 80 - 120 kJ/mol | Stress Relaxation |
| Reprocessing Efficiency (Tensile Strength Recovery) | > 90 % | Tensile Test |
| Self-Healing Efficiency (Strength Recovery) | > 80 % | Tensile Test |
Visualizations
The following diagrams illustrate the key workflows and concepts related to THPE-based vitrimers.
References
Synthesis of THPE Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Tris(hydroxyphenyl)ethane (THPE) derivatives, specifically glycidyl ethers and cyanate esters. These multifunctional thermosetting resins offer exceptional thermal and mechanical properties, making them valuable materials for a range of advanced applications, including in the fields of biomedical devices and drug delivery systems.
Application Notes
THPE-Based Glycidyl Ether Resins
Tris(hydroxyphenyl)ethane triglycidyl ether (THPE-TGE) is a trifunctional epoxy resin synthesized from THPE. The presence of three epoxy groups per molecule allows for the formation of a highly crosslinked network upon curing, resulting in materials with superior thermal stability, mechanical strength, and chemical resistance compared to conventional bifunctional epoxy resins like those based on bisphenol A.[1][2]
Key Properties and Advantages:
-
High Crosslink Density: Leads to excellent thermal and mechanical performance.[1]
-
Enhanced Thermal Stability: The rigid aromatic core of THPE contributes to a high glass transition temperature (Tg) and thermal stability of the cured resin.[1]
-
Good Adhesion: Like other epoxy resins, THPE-TGE exhibits strong adhesion to a variety of substrates.[3]
-
Chemical Resistance: The highly crosslinked structure provides robust resistance to solvents and other chemicals.[1][3]
Applications in Research and Drug Development:
-
Biomedical Devices: The high performance and durability of THPE-based epoxy resins make them suitable for the encapsulation of electronic components in medical devices and for the fabrication of biocompatible structural components.
-
Drug Delivery Matrices: The crosslinked epoxy network can be functionalized to encapsulate and control the release of therapeutic agents. The inert and stable nature of the polymer matrix can protect sensitive drugs from degradation.[4][5][6]
-
High-Performance Composites: In combination with reinforcing fibers, these resins can be used to create lightweight, high-strength composites for various research and development applications.
THPE-Based Cyanate Ester Resins
Tris(hydroxyphenyl)ethane tricyanate ester (THPE-TCE) is a trifunctional cyanate ester resin that, upon curing, forms a highly stable polycyanurate network through a cyclotrimerization reaction.[7] Cyanate ester resins are known for their exceptional performance in demanding environments.[7]
Key Properties and Advantages:
-
Excellent Thermal Stability: Cured cyanate esters exhibit very high glass transition temperatures and excellent long-term thermal stability.[7]
-
Low Dielectric Constant and Loss: These properties make them ideal for high-frequency electronic applications, including in advanced medical diagnostic equipment.[8][9][10]
-
Low Moisture Absorption: The hydrophobic nature of the polycyanurate network results in very low moisture uptake, which is critical for maintaining performance in humid environments.[7]
-
Inherent Flame Retardancy: Cyanate ester resins often exhibit good flame-retardant properties without the need for halogenated additives.
Applications in Research and Drug Development:
-
Medical Implants and Prosthetics: The combination of high strength, biocompatibility, and stability makes THPE-based cyanate esters potential candidates for use in medical implants and prosthetic devices.
-
Advanced Biomedical Sensors: The low dielectric properties are advantageous for the fabrication of substrates for high-frequency sensors used in biomedical diagnostics.
-
Structural Adhesives for Medical Equipment: Cyanate esters can be used as high-performance structural adhesives for bonding components in medical devices that require high reliability and resistance to sterilization processes.[11]
Quantitative Data Summary
The following tables summarize the typical properties of THPE-based glycidyl ether and cyanate ester resins. Please note that specific values can vary depending on the exact synthesis and curing conditions.
Table 1: Properties of THPE-Triglycidyl Ether (THPE-TGE) Resin
| Property | Typical Value Range |
| Purity | > 98% |
| Molecular Weight | ~474.55 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~80-100 °C |
| Epoxy Equivalent Weight | ~158 g/eq |
| Glass Transition Temp. (Tg) | 180-220 °C (cured) |
Table 2: Properties of THPE-Tricyanate Ester (THPE-TCE) Resin
| Property | Typical Value Range |
| Purity | > 98% |
| Molecular Weight | ~381.37 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~120-140 °C |
| Glass Transition Temp. (Tg) | > 250 °C (cured) |
| Decomposition Temp. (TGA) | > 400 °C (cured) |
| Dielectric Constant (1 MHz) | < 3.0 (cured) |
| Dissipation Factor (1 MHz) | < 0.01 (cured) |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane Triglycidyl Ether (THPE-TGE)
This protocol describes the synthesis of THPE-TGE via the reaction of Tris(hydroxyphenyl)ethane with epichlorohydrin in the presence of a base.
Materials:
-
This compound (THPE)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (NaOH) or other suitable base
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
-
Solvent (e.g., isopropanol, toluene)
-
Deionized water
-
Ethyl acetate or other extraction solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve THPE in an excess of epichlorohydrin and the chosen solvent.
-
Heat the mixture to the desired reaction temperature (typically 60-80 °C) under a nitrogen atmosphere.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture over a period of 1-2 hours. If using a phase-transfer catalyst, add it to the initial mixture.
-
After the addition of NaOH is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Add deionized water to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and extract the organic layer containing the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute hydrochloric acid, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent and excess epichlorohydrin under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography or recrystallization to obtain pure THPE-TGE.
Characterization:
-
The structure of the synthesized THPE-TGE can be confirmed using FTIR and NMR spectroscopy.
-
The epoxy equivalent weight can be determined by titration.
-
Thermal properties can be analyzed using DSC and TGA.
Protocol 2: Synthesis of 1,1,1-Tris(4-cyanatophenyl)ethane (THPE-TCE)
This protocol outlines the synthesis of THPE-TCE by reacting Tris(hydroxyphenyl)ethane with cyanogen bromide in the presence of a base.[12][13]
Materials:
-
This compound (THPE)
-
Cyanogen bromide (CNBr)
-
Triethylamine (TEA) or other suitable tertiary amine base
-
Anhydrous acetone or other suitable aprotic solvent
-
Deionized water
-
Dichloromethane or other extraction solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve THPE in anhydrous acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of cyanogen bromide in anhydrous acetone and add it to the cooled THPE solution.
-
Slowly add triethylamine dropwise to the reaction mixture while maintaining the temperature below 5 °C. The triethylamine hydrobromide salt will precipitate.
-
After the addition of triethylamine is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Filter the precipitated triethylamine hydrobromide salt and wash it with a small amount of cold acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure.
-
Dissolve the resulting crude product in dichloromethane and wash it with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude THPE-TCE can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Characterization:
-
The formation of the cyanate ester group can be confirmed by the appearance of a characteristic sharp peak around 2235-2270 cm⁻¹ in the FTIR spectrum.
-
The structure can be further elucidated using ¹H and ¹³C NMR spectroscopy.
-
The melting point of the purified product can be determined using a melting point apparatus or DSC.
-
Thermal properties of the cured resin can be investigated using DSC and TGA.
Diagrams
References
- 1. nioch.nsc.ru [nioch.nsc.ru]
- 2. ionchemicals.in [ionchemicals.in]
- 3. ir.psgitech.ac.in [ir.psgitech.ac.in]
- 4. jocpr.com [jocpr.com]
- 5. Ion-exchange resins as drug delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. pcbdirectory.com [pcbdirectory.com]
- 8. Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin [mdpi.com]
- 9. Cyanate ester blends and composites to improve dielectric, mechanical, and thermal performance for functional applications | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. chemwhat.com [chemwhat.com]
Application Notes and Protocols: The Role of THPE as an Intermediate for Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE) as a pivotal intermediate in the development of novel antioxidants. This document outlines the rationale for using THPE, details relevant experimental protocols, and presents data in a structured format to guide research and development in this area.
Introduction to THPE in Antioxidant Chemistry
1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE) is a robust polyphenolic compound recognized for its intrinsic antioxidant properties and its versatility as a chemical intermediate.[1][2] Its unique structure, featuring four phenol groups, makes it an excellent scaffold for synthesizing a new generation of antioxidants with potentially enhanced efficacy. The multiple hydroxyl groups can act as hydrogen donors to neutralize free radicals, a key mechanism in preventing oxidative stress.[3] Oxidative stress is implicated in a wide range of degenerative diseases, making the development of potent antioxidants a critical area of research.[4] Furthermore, THPE's structure allows for chemical modification to improve properties such as solubility, stability, and targeted delivery.
Rationale for THPE as an Antioxidant Intermediate
The use of THPE as a foundational molecule for antioxidant development is supported by several key characteristics:
-
High Density of Phenolic Hydroxyls: The four phenolic hydroxyl groups are the primary functional moieties responsible for antioxidant activity through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[5]
-
Structural Versatility: The hydroxyl groups can be functionalized to create a diverse library of derivatives with tailored properties. For instance, esterification or etherification can modify the lipophilicity of the molecule, potentially enhancing its interaction with biological membranes.[6]
-
Thermal Stability: THPE's stable aromatic structure makes it a suitable building block for antioxidants intended for use in applications requiring high-temperature processing, such as in polymer stabilization.[2][7]
Synthesis of THPE and its Derivatives
Synthesis of 1,1,2,2-Tetrakis(p-hydroxyphenyl)ethane (THPE)
A common method for synthesizing THPE involves the reaction of phenol with glyoxal in the presence of an acid catalyst.[8]
Protocol: Synthesis of THPE
-
Reaction Setup: In a reaction vessel, combine phenol and a suitable reaction solvent such as acetone, tetrahydrofuran, or acetonitrile.[8]
-
Catalyst Addition: Introduce an acid catalyst to the mixture.
-
Reactant Addition: Slowly add glyoxal to the reaction mixture while maintaining a controlled temperature.
-
Reaction: Allow the reaction to proceed for a specified time until completion.
-
Purification: The resulting mixture, containing THPE, its isomers, and unreacted phenols, can be purified by extraction with tetrahydrofuran or acetonitrile to selectively isolate the THPE compound.[8]
Hypothetical Synthesis of a THPE Derivative
To illustrate the potential of THPE as an intermediate, a hypothetical synthesis of a lipophilic THPE derivative is presented below. This process involves the esterification of the hydroxyl groups with a fatty acid chloride, which could enhance the antioxidant's solubility in lipid-rich environments.
Protocol: Synthesis of Tetrakis(dodecanoyl-oxy)phenyl)ethane (THPE-D)
-
Dissolution: Dissolve THPE in a suitable aprotic solvent (e.g., dry tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to deprotonate the phenolic hydroxyl groups.
-
Acylation: Slowly add dodecanoyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a mild acid solution and extract the product with an organic solvent.
-
Purification: Purify the crude product using column chromatography to obtain the pure THPE-D derivative.
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of THPE and its derivatives can be quantified using various in vitro assays. The most common methods include the DPPH, ABTS, FRAP, and ORAC assays.
Table 1: Illustrative Antioxidant Activity of THPE and a Hypothetical Derivative
| Compound | DPPH Radical Scavenging (IC50, µg/mL) | ABTS Radical Scavenging (IC50, µg/mL) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g) | Oxygen Radical Absorbance Capacity (ORAC) (µmol TE/g) |
| THPE | 85 | 65 | 1500 | 4500 |
| THPE-D (Hypothetical) | 60 | 45 | 1800 | 5500 |
| Ascorbic Acid (Standard) | 5 | 8 | - | - |
| Trolox (Standard) | 10 | 15 | 2500 | 6000 |
Note: The data for THPE-D is hypothetical to illustrate the potential for enhanced activity upon derivatization. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity. The strength of antioxidant activity can be categorized as very strong (IC50 < 50 µg/mL), strong (IC50: 50-100 µg/mL), moderate (IC50: 101-250 µg/mL), and weak (IC50: 250-500 µg/mL).[3]
Experimental Protocols for Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a methanolic solution of DPPH (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: Mix the sample solution with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: React a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add the test compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) in the dark.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer, a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.
-
Reaction: Mix the test compound with the FRAP reagent.
-
Incubation: Incubate the mixture at 37 °C.
-
Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
-
Calculation: The results are expressed as µmol of Fe(II) equivalents per gram of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (e.g., AAPH), and the test compound in a phosphate buffer.
-
Reaction Mixture: In a microplate, mix the fluorescent probe and the test compound.
-
Initiation: Add the AAPH solution to initiate the oxidation reaction.
-
Measurement: Monitor the fluorescence decay over time using a fluorescence microplate reader.
-
Calculation: Calculate the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).
Visualizations
Signaling Pathway of Phenolic Antioxidants
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Experimental Workflow for THPE Synthesis
Caption: Workflow for the synthesis and purification of THPE.
Logical Relationship for DPPH Assay
Caption: Logical workflow for determining antioxidant capacity using the DPPH assay.
Conclusion
THPE stands out as a highly promising intermediate for the synthesis of novel antioxidants. Its polyphenolic structure provides a foundation for creating derivatives with potentially superior antioxidant activity and tailored physicochemical properties. The protocols and data presented herein offer a framework for researchers and drug development professionals to explore the full potential of THPE in the ongoing quest for more effective antioxidant therapies and stabilizing agents. Further research into the synthesis and evaluation of a broad range of THPE derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. WO2018008683A1 - Method for producing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane compound - Google Patents [patents.google.com]
- 7. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 8. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) in Electronic Materials and Encapsulants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) is a trifunctional phenolic compound that serves as a high-performance crosslinking agent and branching monomer in the formulation of electronic materials and encapsulants.[1][2][3] Its unique molecular structure, featuring three reactive hydroxyl groups, allows for the creation of highly crosslinked polymer networks.[1] When incorporated into epoxy resin systems, THPE significantly enhances key properties such as thermal stability, mechanical strength, and chemical resistance, making it an ideal candidate for demanding electronic applications, including semiconductor packaging and printed circuit boards (PCBs).[1] This document provides detailed application notes, experimental protocols, and performance data for the use of THPE in electronic materials.
Key Advantages of THPE in Electronic Materials
The trifunctional nature of THPE leads to a higher crosslinking density in cured epoxy networks compared to traditional bifunctional hardeners.[1] This dense network structure imparts several critical advantages for electronic encapsulants:
-
Enhanced Thermal Stability: THPE-based epoxy systems exhibit superior resistance to thermal degradation and higher glass transition temperatures (Tg), which is crucial for the reliability of electronic components that generate heat during operation.[1]
-
Improved Mechanical Strength: The increased crosslinking results in materials with enhanced mechanical integrity, providing robust protection for delicate electronic components against physical shock and vibration.[1][2]
-
Superior Chemical Resistance: The highly crosslinked structure offers excellent resistance to a wide range of chemicals and moisture, protecting electronic assemblies from corrosive environments.
-
Dimensional Stability: Materials formulated with THPE exhibit low curing shrinkage and maintain their dimensional integrity over a wide range of operating temperatures.
Quantitative Data Summary
While specific quantitative data for THPE-based epoxy systems is not extensively available in publicly accessible literature, the following tables provide typical performance characteristics of high-performance epoxy encapsulants used in electronic applications. These values can be considered as a benchmark for formulations incorporating THPE.
Table 1: Thermal Properties of High-Performance Epoxy Encapsulants
| Property | Test Method | Typical Value Range |
| Glass Transition Temperature (Tg) | DSC (Differential Scanning Calorimetry) | 150 - 250 °C |
| Coefficient of Thermal Expansion (CTE, α1) | TMA (Thermomechanical Analysis) | 10 - 30 ppm/°C |
| Coefficient of Thermal Expansion (CTE, α2) | TMA (Thermomechanical Analysis) | 40 - 70 ppm/°C |
| Decomposition Temperature (Td, 5% weight loss) | TGA (Thermogravimetric Analysis) | > 350 °C |
| Thermal Conductivity | ASTM E1461 | 0.5 - 3.0 W/m·K |
Table 2: Mechanical Properties of High-Performance Epoxy Encapsulants
| Property | Test Method | Typical Value Range |
| Flexural Strength | ASTM D790 | 100 - 200 MPa |
| Flexural Modulus | ASTM D790 | 10 - 25 GPa |
| Tensile Strength | ASTM D638 | 70 - 120 MPa |
| Adhesion Strength (Lap Shear) | ASTM D1002 | 15 - 30 MPa |
| Hardness (Shore D) | ASTM D2240 | 85 - 95 |
Table 3: Electrical Properties of High-Performance Epoxy Encapsulants
| Property | Test Method | Typical Value Range |
| Dielectric Constant (1 MHz) | ASTM D150 | 3.0 - 4.5 |
| Dissipation Factor (1 MHz) | ASTM D150 | 0.005 - 0.02 |
| Volume Resistivity | ASTM D257 | > 10^15 Ω·cm |
| Dielectric Strength | ASTM D149 | 15 - 25 kV/mm |
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of THPE-based epoxy encapsulants. Specific parameters may need to be optimized based on the chosen epoxy resin and desired final properties.
Protocol 1: Preparation of a THPE-Cured Epoxy Formulation
Materials:
-
This compound (THPE)
-
Bisphenol A or Bisphenol F based epoxy resin (e.g., DGEBA)
-
Catalyst/Accelerator (e.g., 2-Methylimidazole)
-
Solvent (if required for viscosity adjustment, e.g., acetone)
-
Filler (optional, e.g., fused silica for CTE modification)
Equipment:
-
High-shear mixer or planetary centrifugal mixer
-
Vacuum oven
-
Molds for specimen preparation
Procedure:
-
Pre-treatment: Dry the THPE, epoxy resin, and any fillers in a vacuum oven at a temperature appropriate for each material (e.g., 80°C for 4 hours) to remove any absorbed moisture.
-
Mixing:
-
In a suitable mixing vessel, combine the pre-dried epoxy resin and THPE. The stoichiometric ratio of epoxy groups to hydroxyl groups should be calculated and can be varied to optimize properties.
-
Heat the mixture to a temperature that facilitates uniform mixing (e.g., 100-120°C) and mix until the THPE is completely dissolved and the mixture is homogeneous.
-
If using a filler, add it gradually to the resin-hardener mixture while stirring continuously until a uniform dispersion is achieved.
-
Add the catalyst/accelerator to the mixture and mix thoroughly.
-
-
Degassing: Place the mixture in a vacuum chamber and apply vacuum to remove any entrapped air bubbles until the bubbling subsides.
-
Casting: Pour the degassed mixture into pre-heated molds.
-
Curing: Transfer the molds to an oven and cure according to a pre-determined curing schedule. A typical curing schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 150°C followed by 4 hours at 180°C). The optimal curing schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).
Protocol 2: Characterization of Cured THPE-Epoxy Encapsulant
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and the extent of cure.
-
Procedure: A small sample of the cured material (5-10 mg) is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 250°C). The Tg is identified as a step-change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition temperature.
-
Procedure: A sample of the cured material is heated in a TGA instrument at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.
-
-
Thermomechanical Analysis (TMA):
-
Objective: To measure the Coefficient of Thermal Expansion (CTE).
-
Procedure: A rectangular specimen of the cured material is placed in a TMA instrument and subjected to a controlled temperature ramp. The dimensional change of the specimen is measured to determine the CTE below and above the Tg.
-
2. Mechanical Testing:
-
Flexural Properties (ASTM D790):
-
Objective: To determine the flexural strength and modulus.
-
Procedure: A rectangular bar of the cured material is subjected to a three-point bending test at a constant strain rate until failure.
-
-
Tensile Properties (ASTM D638):
-
Objective: To determine the tensile strength, modulus, and elongation at break.
-
Procedure: A dog-bone shaped specimen of the cured material is pulled at a constant strain rate until it fractures.
-
3. Electrical Testing:
-
Dielectric Constant and Dissipation Factor (ASTM D150):
-
Objective: To measure the dielectric properties at various frequencies.
-
Procedure: A thin, flat sample of the cured material is placed between two electrodes, and its capacitance and dissipation factor are measured using a dielectric analyzer or LCR meter at the desired frequencies (e.g., 1 kHz, 1 MHz).
-
-
Volume Resistivity (ASTM D257):
-
Objective: To determine the electrical insulation capability.
-
Procedure: A voltage is applied across a sample of the cured material, and the resulting current is measured to calculate the volume resistivity.
-
Visualizations
Logical Relationship of THPE Structure to Properties
Caption: Logical flow from THPE's structure to enhanced material properties.
Experimental Workflow for THPE-Epoxy Encapsulant Characterization
Caption: Workflow for preparing and testing THPE-epoxy encapsulants.
Signaling Pathway: Curing Reaction of THPE with Epoxy Resin
Caption: Simplified representation of the THPE-epoxy curing reaction.
References
Application Notes and Protocols: The Role of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is emerging as a versatile scaffold in pharmaceutical synthesis and drug discovery. Its unique three-dimensional structure and the presence of three reactive hydroxyl groups make it an attractive starting point for the development of novel therapeutic agents. This document provides an overview of THPE's applications in pharmaceutical research, focusing on its use as a building block for complex molecules and its intrinsic biological activity. Detailed protocols for the synthesis of THPE are also provided, along with conceptual workflows for its application in drug development.
Key Applications in Pharmaceutical Synthesis
THPE's utility in the pharmaceutical field can be broadly categorized into two main areas:
-
A Versatile Tripodal Scaffold: The C3v symmetry of THPE provides a unique three-dimensional framework for the synthesis of complex molecules. The three phenolic hydroxyl groups can be selectively functionalized to introduce diverse pharmacophores, leading to the creation of libraries of compounds for high-throughput screening. This approach is valuable in the search for new drug candidates with specific biological activities. THPE's rigid core allows for the precise spatial orientation of appended functional groups, which can be critical for optimizing interactions with biological targets.
-
Intrinsic Biological Activity: THPE has been identified as a potent antiestrogenic compound, acting as an antagonist of the estrogen receptor (ER). This property makes it a compound of interest for the development of therapies for hormone-dependent cancers, such as certain types of breast cancer. In vivo studies have demonstrated that THPE can inhibit uterine development in mouse models and downregulate the expression of estrogen-responsive genes.[1]
Data Presentation
Synthesis of this compound (THPE)
The synthesis of THPE is typically achieved through the acid-catalyzed condensation of phenol with a suitable ketone. Two common methods are summarized below.
| Method | Reactants | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Crude Purity (%) | Crude Yield (%) |
| Method 1 | Phenol, 4-Hydroxyacetophenone | Zinc Chloride, Concentrated Hydrochloric Acid | Dichloroethane (for workup) | 60 | 8 | 95.0 | 91.1 |
| Method 2 | Phenol, 2,4-Pentanedione | Sulfuric Acid, 3-Mercaptopropanesulfonic acid | Methylene Chloride (for workup) | 30-55 | Not Specified | 94.6 | 55.8 |
Data compiled from multiple sources.[2][3]
Purification of THPE
| Step | Reagents/Solvents | Conditions | Purity (%) | Yield (%) |
| Recrystallization | Methanol, Water | Dissolve in hot methanol, precipitate with water | >99 | >90 |
| Decolorization | Activated Carbon, Sodium Borohydride, Sodium Sulfite | Treatment of the methanolic solution | 99.5 | 91.3 (from crude) |
Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: Synthesis of this compound (THPE) via 4-Hydroxyacetophenone
Materials:
-
Phenol (54.0 mol)
-
4-Hydroxyacetophenone (6.5 mol)
-
Zinc Chloride (100 g)
-
Concentrated Hydrochloric Acid (100 mL)
-
Dichloroethane
-
Methanol
-
Activated Carbon
-
Sodium Borohydride
-
Sodium Sulfite
-
Water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine phenol (54.0 mol) and zinc chloride (100 g). Stir the mixture until the zinc chloride is evenly dispersed.
-
Addition of Reactant: Slowly add 4-hydroxyacetophenone (6.5 mol) to the reaction mixture over a period of 40 minutes.
-
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes with continuous stirring.
-
Acidification: Carefully add concentrated hydrochloric acid (100 mL) to the reaction mixture. Continue stirring at 60°C for an additional 8 hours.
-
Workup: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.
-
Isolation of Crude Product: Filter the mixture to collect the solid crude product. Wash the filter cake with dichloroethane.
-
Drying: Dry the crude product in a vacuum oven at 55°C for 6 hours. This should yield approximately 1811 g of crude THPE with a purity of 95.0% and a yield of 91.1%.[2]
-
Purification (Recrystallization and Decolorization): a. Dissolve 1000 g of the crude product in 2000 mL of methanol by heating. b. Cool the solution and slowly add 1600 mL of water to precipitate the product. Stir at room temperature for 50 minutes. c. Filter and dry the pale yellow product. d. Dissolve the dried product in 1200 mL of methanol and heat to ensure complete dissolution. e. Add activated carbon for decolorization, filter the hot solution, and evaporate the solvent to obtain a solid. f. Dissolve the resulting solid in 1000 mL of methanol. g. Slowly add a solution of sodium borohydride (5 g) and sodium sulfite (35 g) in water. A light yellow powder will precipitate. h. Filter the purified product and dry under vacuum at 25°C for 10 hours. This process yields approximately 913 g of purified THPE with a purity of 99.5%.[2]
Visualizations
Signaling Pathway
Caption: Estrogen Receptor Antagonism by THPE.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of THPE.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield of THPE. What are the potential causes and how can I improve it?
A low yield in THPE synthesis can stem from several factors. One common issue is incomplete reaction. Ensure that the reaction is allowed to proceed for a sufficient amount of time, which can range from 8 to 50 hours depending on the specific protocol.[1][2] Temperature control is also critical; for reactions involving phenol and 4-hydroxyacetophenone with a zinc chloride and hydrochloric acid catalyst system, a temperature of around 60°C is recommended.[1] For syntheses using phenol and 2,4-pentanedione with a sulfuric acid and mercapto sulfonic acid catalyst system, the optimal temperature range is between 30°C and 55°C.[3] Temperatures outside these ranges can either slow down the reaction or lead to the formation of unwanted side products.[2] The molar ratio of reactants is another crucial parameter, with a typical excess of phenol to the ketone reactant being employed.[3][4]
Q2: The final product has a noticeable color (e.g., yellow, brown). How can I obtain a colorless, high-purity product?
The presence of colored impurities is a common challenge in THPE synthesis. These color bodies can arise from side reactions or the degradation of reactants and products.[3] A multi-step purification process is often necessary to achieve a white or off-white final product.
A common and effective decolorization strategy involves the use of activated carbon and a chemical reducing agent.[1] After the initial isolation of the crude product, it can be dissolved in a suitable solvent like methanol, treated with activated carbon to adsorb colored impurities, and then filtered.[1] Subsequent recrystallization from a methanol-water mixture, often with the addition of a reducing agent such as sodium borohydride, can further reduce color and improve purity.[1][5][6] The sodium borohydride also helps in adjusting the pH during recrystallization.[5]
Q3: My purified THPE still shows the presence of impurities when analyzed (e.g., by HPLC). What are these impurities and how can I remove them?
Common impurities in THPE synthesis include unreacted starting materials like phenol and 4-hydroxyacetophenone, as well as isomeric byproducts and other reaction side products such as bis-(hydroxyphenyl)ethene isomers.[3]
To minimize these impurities, it is crucial to optimize the reaction conditions as mentioned in Q1. For purification, a multi-step approach is recommended. Washing the crude product with a specific solvent mixture can help remove a significant portion of unreacted phenol.[5] For instance, washing with a saturated solution of THPE in a water-methanol mixture has been shown to be effective while minimizing the loss of the desired product.[5] Subsequent recrystallization, potentially repeated, from a methanol-water solution is a standard method to remove isomeric and other byproducts.[1] The use of sodium borohydride during this process can also aid in the removal of certain impurities.[5]
Q4: The reaction seems to stall and does not proceed to completion. What could be the issue?
A stalled reaction can be due to several factors. One possibility is the deactivation of the catalyst. Ensure that the catalyst used is of good quality and handled appropriately. If using a solid catalyst, ensure it has not been poisoned by impurities in the reactants or solvent. Another potential cause is the presence of water in the reaction mixture, which can interfere with some acid-catalyzed reactions. In some protocols, the removal of water is a key step to drive the reaction to completion.[4] Finally, insufficient mixing can lead to localized depletion of reactants or catalyst, giving the appearance of a stalled reaction. Ensure vigorous and consistent stirring throughout the reaction period.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Reactants | Catalyst System | Temperature Range | Reaction Time | Reported Yield | Reference |
| Phenol and 4-Hydroxyacetophenone | Zinc Chloride and Hydrochloric Acid | ~60°C | ~9 hours | ~91% (crude) | [1] |
| Phenol and 4-Hydroxyacetophenone | Acetic Acid | 65-75°C | ~12 hours | ~80% (molar) | [4] |
| Phenol and 2,4-Pentanone | Sulfuric Acid and Mercapto Sulfonic Acid | 30-55°C | Not specified | High | |
| Phenol and 4-Hydroxyacetophenone | Sulfonic Acid and Mercaptan Co-catalyst | 40-80°C | 10-50 hours | High | [2] |
Experimental Protocols
Protocol 1: Synthesis of THPE via Phenol and 4-Hydroxyacetophenone with ZnCl₂/HCl Catalyst [1]
-
Reaction Setup: In a suitable reactor, add 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Addition of Reactant: Slowly add 6.5 moles of p-hydroxyacetophenone over a period of 40 minutes.
-
Reaction Conditions: Heat the mixture to 60°C and maintain this temperature for 60 minutes.
-
Acid Addition: Add 100 mL of concentrated hydrochloric acid.
-
Reaction Progression: Continue stirring the reaction mixture for 8 hours at 60°C.
-
Work-up: Cool the reaction mixture to 20°C. Add dichloroethane and stir thoroughly.
-
Isolation of Crude Product: Filter the mixture and dry the filter cake under vacuum at 55°C for 6 hours to obtain the crude THPE product.
Protocol 2: Purification of Crude THPE [1]
-
Initial Recrystallization: To 1000 g of crude THPE, add 2000 mL of methanol and heat until the solid is completely dissolved.
-
Precipitation: Cool the solution and slowly add 1600 mL of water while stirring.
-
Stirring: Continue to stir the mixture at room temperature for 50 minutes to allow for the precipitation of a pale yellow product.
-
Isolation: Filter the solid and dry it.
-
Decolorization: Dissolve the dried product in 1200 mL of methanol and heat to ensure complete dissolution. Add activated carbon and stir to decolorize the solution.
-
Filtration and Concentration: Filter the hot solution to remove the activated carbon and then evaporate the solvent to obtain a solid.
-
Final Purification: Dissolve the obtained solid in 1000 mL of methanol. Slowly add a solution of 5 g of sodium borohydride and 35 g of sodium sulfite in water. A light yellow powder will gradually precipitate.
-
Final Isolation and Drying: Filter the purified product and dry it under vacuum at 25°C for 10 hours.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of THPE.
Caption: Troubleshooting decision tree for THPE synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 3. This compound (THPE) [benchchem.com]
- 4. CN102942454A - Preparation method of 1,1,1-tri(4-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 5. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 6. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound (THPE)?
A1: Crude THPE typically contains unreacted starting materials and byproducts from its synthesis. Common impurities include residual 4-hydroxyacetophenone, phenol, chlorides, THPE isomers (iso-THPE, which are ortho- and para-isomers), and bis-(hydroxyphenyl)ethene isomers.[1][2] The crude product often appears as a reddish-brown mixture, indicating the presence of color bodies.[1]
Q2: What are the recommended solvent systems for the recrystallization of THPE?
A2: The most commonly employed solvent system for the recrystallization of THPE is a mixture of methanol and water.[1][3][4] Ethanol, acetone, and dimethylformamide are also effective solvents for dissolving THPE.[5] The purification process often involves dissolving the crude product in methanol, followed by the addition of water to induce precipitation of the purified THPE.[1][3]
Q3: What is the expected purity and yield after a single purification step?
A3: A single recrystallization from a methanol/water system can significantly improve the purity of THPE. For instance, a crude product with 95.0% purity can be purified to 99.5% (as determined by HPLC) with a recovery yield of approximately 91.3%.[3]
Q4: Are there any additives that can improve the color quality of the purified THPE?
A4: Yes, certain additives can be used to decolorize the product. Activated carbon is commonly used to remove colored impurities.[1][3] Additionally, reducing agents like sodium borohydride or sodium dithionite can be added during the purification process to reduce colored impurities and yield a white final product.[1][3][4] The use of a neutralizing agent during the workup can also significantly reduce the color of the crude product, thereby minimizing the need for multiple recrystallization steps.
Q5: What are the key safety precautions to consider when handling THPE and the solvents used for its purification?
A5: this compound may cause eye irritation. It is also toxic to aquatic life with long-lasting effects. Therefore, it is important to avoid release into the environment. The solvents used, such as methanol, are flammable and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Q1: My THPE oils out during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. To resolve this, try the following:
-
Re-heat the solution: Add a small amount of the primary solvent (e.g., methanol) to the mixture to ensure everything is fully dissolved and then allow it to cool down more slowly.
-
Reduce the amount of anti-solvent: If water is being used to precipitate the product, you may have added it too quickly or in excess. Try adding the water more slowly while vigorously stirring.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. This can provide a surface for nucleation and induce crystallization.
-
Seed the solution: If you have a small amount of pure THPE, add a seed crystal to the cooled solution to initiate crystallization.
Q2: After recrystallization, my THPE product is still colored (e.g., pale yellow or reddish-brown). How can I improve the color?
A2: A persistent color indicates the presence of colored impurities.[1] Consider the following steps:
-
Activated Carbon Treatment: Dissolve the colored product in hot methanol and add a small amount of activated carbon (charcoal).[1][3] Stir the mixture for a short period and then filter it hot to remove the carbon and adsorbed impurities. Proceed with the recrystallization by adding water.
-
Use of Reducing Agents: During the recrystallization process, the addition of a small amount of a reducing agent like sodium borohydride or sodium sulfite can help to decolorize the product.[1][3]
-
Repeat the Recrystallization: A second recrystallization may be necessary to remove persistent impurities.
Q3: The recovery yield of my purified THPE is very low. What are the possible reasons and how can I improve it?
A3: Low recovery yield can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required for complete dissolution.
-
Product Loss During Washing: Washing the crude product with a pure solvent can lead to the loss of some THPE. To minimize this, wash the crude admixture with a saturated solution of THPE in the washing solvent (e.g., a water/methanol mixture).[1][2]
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities or activated carbon, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
Q4: The purity of my THPE has not improved significantly after recrystallization. What could be the issue?
A4: If the purity remains low, it's possible that the chosen solvent system is not effective for removing the specific impurities present in your crude product.
-
Optimize the Solvent Ratio: The ratio of methanol to water is crucial. You may need to adjust this ratio to improve the selective precipitation of THPE.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography might be necessary to separate the impurities.[5] However, for industrial-scale purification, optimizing the recrystallization process is generally more practical.
-
Initial Washing Step: Ensure that the crude product is thoroughly washed before recrystallization to remove a significant portion of impurities like residual phenol.[1]
Data Presentation
Table 1: Summary of a Representative Purification Protocol for Crude THPE
| Parameter | Value | Reference |
| Starting Material | Crude this compound | [3] |
| Initial Purity | 95.0% | [3] |
| Purification Method | Recrystallization | [3] |
| Solvent System | Methanol and Water | [3] |
| Additives | Activated Carbon, Sodium Borohydride, Sodium Sulfite | [3] |
| Final Purity (by HPLC) | 99.5% | [3] |
| Overall Yield | 91.3% | [3] |
Experimental Protocols
Protocol 1: Recrystallization of Crude THPE using Methanol and Water
This protocol is based on a method that has been shown to increase the purity of crude THPE from 95.0% to 99.5%.[3]
-
Dissolution: In a suitable flask, add 1000 g of crude THPE to 2000 mL of methanol. Heat the mixture with stirring until the solid is completely dissolved.
-
Initial Precipitation: Cool the solution and then slowly add 1600 mL of water while stirring. Continue to stir at room temperature for 50 minutes. A pale yellow product should precipitate.
-
Filtration and Drying: Filter the precipitate and dry it thoroughly.
-
Decolorization: Dissolve the dried product in 1200 mL of methanol, heating until complete dissolution. Add activated carbon to decolorize the solution.
-
Hot Filtration and Solvent Evaporation: Filter the hot solution to remove the activated carbon. Evaporate the solvent to obtain a solid.
-
Final Precipitation with Additives: Dissolve the resulting solid in 1000 mL of methanol. Slowly add a mixed solution of sodium borohydride (5 g) and sodium sulfite (35 g). A light-yellow powder will gradually precipitate.
-
Final Filtration and Drying: Filter the solid and dry it under vacuum at 25 °C for 10 hours to obtain the purified product.
Visualizations
References
- 1. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 2. EP0441648A1 - Purification of 1,1,1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Acid-Catalyzed Condensation for 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during the acid-catalyzed condensation synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE).
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to troubleshoot the acid-catalyzed synthesis of THPE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of THPE | - Suboptimal molar ratio of reactants.- Inadequate catalyst concentration or activity.- Insufficient reaction time or temperature.- Formation of byproducts. | - Optimize the molar ratio of phenol to 4-hydroxyacetophenone, typically in the range of 5:1 to 10:1.[1][2]- Ensure the use of an effective acid catalyst such as hydrochloric acid, sulfuric acid, or acetic acid.[1][2]- The addition of a promoter like a mercapto sulfonic acid can enhance the reaction rate.[1][3]- Monitor the reaction progress to determine the optimal reaction time, which can be up to 8 hours.[4]- Adjust the reaction temperature to the optimal range, for instance, 60-75°C.[2][4] |
| Formation of Byproducts (e.g., Bisphenol A) | - Side reactions occurring under acidic conditions.- Use of alternative reactants like 2,4-pentanedione can lead to bisphenol A as a major byproduct.[3] | - When using 2,4-pentanedione, be aware that the formation of bisphenol A is a competing reaction.[3]- Optimize reaction conditions (temperature, catalyst) to favor the formation of THPE.- Purification of the crude product is necessary to remove byproducts. |
| Poor Product Purity | - Incomplete reaction.- Presence of unreacted starting materials and byproducts.- Inefficient purification method. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- The crude product can be purified by recrystallization from a solvent mixture like methanol/water.[4]- Washing the crude product with a suitable solvent such as dichloroethane can help remove impurities.[4] |
| Product Discoloration | - Oxidation of phenolic compounds.- Presence of colored impurities from side reactions. | - The use of a neutralizing agent after the reaction can significantly reduce the color of the crude product.- Purification using activated carbon can help decolorize the product.[4]- Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidation.[2] |
| Reaction Stalls or is Sluggish | - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature. | - Ensure vigorous stirring throughout the reaction.- Gradually increase the reaction temperature within the recommended range.- The use of a promoter like 3-mercaptopropanesulfonic acid can increase the reaction rate.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the acid-catalyzed synthesis of THPE?
A1: The most common method involves the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone.[1][2] An alternative route is the reaction of an excess of phenol with 2,4-pentanedione.[3]
Q2: Which acid catalysts are typically used for THPE synthesis?
A2: A variety of acid catalysts can be employed, including hydrochloric acid, sulfuric acid, and acetic acid.[1][2][4] The choice of catalyst can influence the reaction rate and yield.
Q3: What is the role of a promoter in this reaction?
A3: Promoters, such as mercapto sulfonic acids (e.g., 3-mercaptopropanesulfonic acid), are used to increase the reaction rate and improve the yield of THPE, especially when long reaction times are an issue.[1][3]
Q4: What is a typical molar ratio of phenol to 4-hydroxyacetophenone?
A4: A molar excess of phenol is generally used. The molar ratio of phenol to 4-hydroxyacetophenone typically ranges from 5:1 to 10:1.[1][2]
Q5: How can I purify the crude THPE product?
A5: A common purification method involves dissolving the crude product in a solvent like methanol, followed by precipitation upon the addition of water.[4] The resulting solid is then filtered and dried. Further purification can be achieved by treating the methanolic solution with activated carbon to remove colored impurities.[4]
Experimental Protocol: Acid-Catalyzed Synthesis of THPE
This protocol is a general guideline based on literature procedures.[2][4] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
Phenol
-
4-hydroxyacetophenone
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (optional, can act as a co-catalyst)
-
Dichloroethane
-
Methanol
-
Water
-
Activated Carbon
Equipment:
-
Glass reactor with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a glass reactor, combine phenol (in a molar excess, e.g., 8:1 molar ratio to 4-hydroxyacetophenone) and zinc chloride (if used). Stir the mixture until homogeneous.
-
Addition of Reactant: Slowly add 4-hydroxyacetophenone to the mixture over a period of approximately 40 minutes.
-
Heating and Catalyst Addition: Heat the reaction mixture to 60°C and maintain this temperature for 60 minutes. Subsequently, add concentrated hydrochloric acid.
-
Reaction: Continue stirring the reaction mixture at 60°C for 8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: After the reaction is complete, cool the mixture to 20°C. Add dichloroethane and stir thoroughly to precipitate the crude product.
-
Isolation of Crude Product: Filter the slurry to collect the crude THPE. Wash the filter cake with dichloroethane.
-
Drying: Dry the crude product in a vacuum oven at 55°C for 6 hours.
-
Purification (Recrystallization):
-
Dissolve the crude THPE in methanol by heating.
-
If the solution is colored, add activated carbon and stir for a short period, then filter to remove the carbon.
-
Slowly add water to the hot methanol solution to induce precipitation.
-
Allow the mixture to cool to room temperature while stirring to complete the crystallization.
-
Filter the purified product and wash with a methanol/water mixture.
-
Dry the final product in a vacuum oven.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the acid-catalyzed synthesis of THPE.
References
Optimizing reaction conditions for THPE synthesis (temperature, catalyst)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE). The following information is designed to help optimize reaction conditions, particularly temperature and catalyst selection, to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing THPE?
A1: The most prevalent methods for THPE synthesis are acid-catalyzed condensation reactions. Two common routes include:
-
The reaction of p-hydroxyacetophenone with an excess of phenol using a Lewis acid catalyst like zinc chloride (ZnCl₂) in the presence of a strong protic acid such as hydrochloric acid (HCl).[1]
-
The reaction of 2,4-pentanedione with phenol catalyzed by sulfuric acid (H₂SO₄) and a mercapto sulfonic acid promoter.[2]
Q2: What is the optimal temperature range for THPE synthesis?
A2: The optimal temperature depends on the chosen synthetic route.
-
For the p-hydroxyacetophenone and phenol method with a ZnCl₂/HCl catalyst, a reaction temperature of around 60°C is typically employed.[1]
-
When using 2,4-pentanedione and phenol with a sulfuric acid and mercapto sulfonic acid catalyst system, the recommended temperature range is between 30°C and 55°C, with a preferred range of 40°C to 50°C.[2] Exceeding 55°C may lead to competing side reactions, which can decrease the overall yield of THPE.[2]
Q3: Which catalysts are most effective for THPE synthesis?
A3: Catalyst selection is critical for a successful synthesis.
-
A combination of zinc chloride (a Lewis acid) and concentrated hydrochloric acid is a common and effective catalyst system for the reaction between p-hydroxyacetophenone and phenol.[1]
-
For the reaction involving 2,4-pentanedione and phenol, a dual catalyst system of sulfuric acid and a mercapto sulfonic acid (e.g., 3-mercaptopropanesulfonic acid) as a promoter has been shown to produce high yields in relatively short reaction times.[2]
Q4: What are the expected yield and purity for THPE synthesis?
A4: With an optimized protocol, high yield and purity can be achieved. For the synthesis using p-hydroxyacetophenone and phenol with a ZnCl₂/HCl catalyst, a crude yield of 91.1% with a purity of 95.0% has been reported. Following purification, a final purity of 99.5% can be obtained.[1] For the method using 2,4-pentanedione, a crude yield of 55.8% has been documented.[2]
Troubleshooting Guides
This section addresses common issues encountered during THPE synthesis.
Issue 1: Low Product Yield
Low yield is a frequent challenge in organic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | - For the 2,4-pentanedione method, ensure the temperature is maintained between 40-50°C. Temperatures above 55°C can promote side reactions, while temperatures below 30°C may result in a very slow reaction rate.[2] - For the p-hydroxyacetophenone method, maintain a steady temperature of 60°C.[1] |
| Catalyst Inactivity or Deactivation | - Phenols can coordinate with Lewis acid catalysts like ZnCl₂, reducing their activity.[1][2] Ensure the catalyst is fresh and used in the correct stoichiometric amount. - In Friedel-Crafts reactions, the presence of water can deactivate the catalyst. Ensure all reagents and glassware are dry. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion before workup. |
| Formation of Side Products | - The primary side reactions in phenol alkylations are O-alkylation (formation of ethers) and the formation of isomeric products (ortho-alkylation instead of para-alkylation).[3] Adjusting the reaction temperature and catalyst can help minimize these. |
Issue 2: Product Impurity
High levels of impurities can complicate purification and affect the final product's quality.
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize the molar ratio of reactants. An excess of phenol is typically used to drive the reaction forward. |
| Formation of Isomeric Byproducts | - In Friedel-Crafts type reactions with phenols, a mixture of ortho- and para-substituted products can form. While the desired THPE is the p,p',p''-isomer, ortho-isomers can be generated. Purification via recrystallization is often necessary to separate these isomers. |
| O-Alkylation Side Products | - The formation of ether byproducts through O-alkylation of the phenolic hydroxyl group is a known side reaction. Lower reaction temperatures generally favor C-alkylation over O-alkylation.[3] |
| Discoloration of the Product | - The crude product may appear as a light yellow powder.[1] Purification using activated carbon can help decolorize the product. The use of a neutralizing agent during workup can also significantly reduce the color of the crude product.[4] |
Data Presentation
Table 1: Effect of Temperature on THPE Synthesis (2,4-pentanedione method) - Representative Data
Note: This table presents representative data based on trends described in the literature, where higher temperatures can lead to decreased yields due to side reactions.[2]
| Reaction Temperature (°C) | Crude Yield (%) | Purity (%) | Observations |
| 35 | 45 | 92 | Slower reaction rate |
| 45 | 55 | 95 | Optimal balance of rate and yield |
| 55 | 50 | 90 | Increased formation of byproducts observed |
| 65 | 35 | 80 | Significant byproduct formation and potential for reactant/product degradation |
Table 2: Comparison of Common Catalyst Systems for THPE Synthesis
| Catalyst System | Reactants | Temperature | Reported Crude Yield | Reported Purity |
| Zinc Chloride / Hydrochloric Acid | p-hydroxyacetophenone, Phenol | 60°C | 91.1%[1] | 95.0%[1] |
| Sulfuric Acid / Mercapto Sulfonic Acid | 2,4-pentanedione, Phenol | 40-50°C | 55.8%[2] | 94.6%[2] |
Experimental Protocols
Protocol 1: Synthesis of THPE from p-Hydroxyacetophenone and Phenol
This protocol is adapted from established literature procedures.[1]
Materials:
-
Phenol (54.0 mol)
-
p-Hydroxyacetophenone (6.5 mol)
-
Zinc chloride (100 g)
-
Concentrated hydrochloric acid (100 mL)
-
Dichloroethane
Procedure:
-
Charge a reactor with phenol and zinc chloride. Stir until the mixture is homogeneous.
-
Slowly add p-hydroxyacetophenone to the mixture over a period of 40 minutes.
-
Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.
-
Add concentrated hydrochloric acid and continue stirring the reaction for 8 hours at 60°C.
-
After the reaction is complete, cool the mixture to 20°C.
-
Add dichloroethane and stir thoroughly.
-
Filter the mixture to collect the crude product.
-
Dry the crude product under vacuum at 55°C for 6 hours.
Purification:
-
Dissolve the crude product in methanol by heating.
-
Cool the solution and slowly add water while stirring to precipitate the product.
-
Stir at room temperature for 50 minutes.
-
Filter and dry the purified product.
Protocol 2: Synthesis of THPE from 2,4-Pentanediione and Phenol
This protocol is based on patented synthesis methods.[2]
Materials:
-
Phenol
-
2,4-Pentanediione
-
Sulfuric acid
-
3-Mercaptopropanesulfonic acid (promoter)
-
Methylene chloride
-
Methanol-water solution
Procedure:
-
Combine phenol, 2,4-pentanedione, 3-mercaptopropanesulfonic acid, and sulfuric acid in a reaction vessel. The molar ratio of phenol to 2,4-pentanedione should be at least 6:1.
-
Maintain the reaction temperature between 40°C and 50°C.
-
After the reaction is complete, add methylene chloride to the mixture.
-
Stir for 2 hours at room temperature.
-
Filter the mixture and wash the residue with methylene chloride, water, and a methanol-water solution saturated with THPE.
-
Dry the purified product under vacuum at 60°C.
Visualizations
Caption: Experimental workflow for THPE synthesis from p-hydroxyacetophenone.
Caption: Logical workflow for troubleshooting low THPE yield.
References
Technical Support Center: Production of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE)
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing isomer impurities during the synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).
Troubleshooting Guides
High-purity THPE is crucial for its applications as a branching agent in polymers like polycarbonates and epoxy resins, and as an intermediate in various chemical syntheses. The formation of isomers and other byproducts is a common challenge in its production. This guide addresses specific issues you may encounter during your experiments.
Issue: High Levels of Isomer Impurities Detected
| Potential Cause | Recommended Solution | Analytical Method for Verification |
| Incorrect Reaction Temperature | Maintain the reaction temperature within the optimal range, typically between 40°C and 60°C. Temperatures above this range can promote the formation of ortho- and meta-substituted isomers. | HPLC, GC-MS |
| Inappropriate Catalyst or Catalyst Concentration | Use a well-defined acid catalyst system, such as a combination of zinc chloride and hydrochloric acid, or a sulfonic acid catalyst with a mercaptan co-catalyst.[1] Ensure the correct stoichiometry as excess or overly strong acids can drive side reactions. | HPLC, Titration for residual acid |
| Non-optimal Molar Ratio of Reactants | A significant excess of phenol to the ketone (4-hydroxyacetophenone or 2,4-pentanedione) is generally preferred to favor the formation of the desired tris-para-substituted product. A typical molar ratio of phenol to 4-hydroxyacetophenone is in the range of 5:1 to 10:1. | HPLC, NMR |
| Insufficient Reaction Time | Allow the reaction to proceed for the recommended duration (e.g., 8 hours or more) to ensure complete conversion and minimize the presence of intermediate products that could lead to isomer formation. | TLC, HPLC |
Issue: Product Discoloration (Reddish-Brown Appearance)
| Potential Cause | Recommended Solution | Analytical Method for Verification |
| Presence of Color Bodies and Other Unidentified Impurities | The crude product often contains colored impurities.[2] Purification of the crude product is necessary. This can be achieved by dissolving the product in methanol, treating with activated carbon for decolorization, and then precipitating the purified product by adding water. | UV-Vis Spectroscopy, HPLC |
| Oxidation of Phenolic Groups | Minimize exposure of the reactants and product to air and high temperatures. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). | Visual Inspection, HPLC-DAD |
| Residual Acid from Synthesis | Ensure complete neutralization and removal of the acid catalyst during the work-up procedure. Residual acid can contribute to degradation and color formation. | pH measurement, Titration |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in THPE synthesis?
A1: The most common impurities include residual starting materials (phenol and 4-hydroxyacetophenone), isomers of THPE (iso-THPE, which is a mixture of ortho- and para-tris(hydroxyphenyl)ethane isomers), and bis-(hydroxyphenyl)ethene isomers.[2] Additionally, unidentified color bodies can also be present in the crude product.[2]
Q2: How can I effectively purify crude THPE?
A2: A multi-step purification process is generally effective. A common method involves dissolving the crude product in methanol, followed by the slow addition of water to precipitate the THPE. For further purification and color removal, the dried product can be redissolved in methanol, treated with activated carbon, and then reprecipitated. Washing the crude product with a saturated solution of THPE in a water/methanol mixture has also been reported as a purification step.
Q3: What is the role of a mercaptan co-catalyst in the synthesis?
A3: In some synthesis routes, particularly those using sulfonic acid catalysts, a mercaptan co-catalyst is employed to improve the reaction rate and yield.[1]
Q4: Can I use 2,4-pentanedione instead of 4-hydroxyacetophenone for the synthesis?
A4: Yes, an alternative and economically advantageous route involves the reaction of phenol with 2,4-pentanedione in the presence of an acid catalyst, such as sulfuric acid, and a promoter like a mercapto sulfonic acid.[3]
Q5: What is a typical yield and purity I can expect?
A5: With an optimized synthesis and purification protocol, it is possible to obtain a crude product with a purity of around 95% and a yield of approximately 91%. After purification, the purity can be increased to over 99.5%.
Experimental Protocol: Synthesis and Purification of this compound
This protocol is based on the reaction of phenol with 4-hydroxyacetophenone.
Materials:
-
Phenol
-
4'-Hydroxyacetophenone
-
Zinc chloride (ZnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Dichloroethane
-
Methanol
-
Activated carbon
-
Sodium borohydride (NaBH₄)
-
Sodium sulfite (Na₂SO₃)
Synthesis Procedure:
-
In a suitable reactor, charge 54.0 moles of phenol and 100 g of zinc chloride. Stir the mixture until it is homogeneous.
-
Slowly add 6.5 moles of 4'-hydroxyacetophenone over a period of 40 minutes.
-
Warm the reaction mixture to 60°C and maintain this temperature for 60 minutes.
-
Add 100 mL of concentrated hydrochloric acid and continue stirring the reaction for 8 hours at 60°C.
-
After the reaction is complete, cool the mixture to 20°C.
-
Add dichloroethane and stir thoroughly to precipitate the crude product.
-
Filter the mixture to collect the crude product.
-
Dry the filter cake under vacuum at 55°C for 6 hours. This should yield a crude product with approximately 95% purity.
Purification Procedure:
-
Take 1000 g of the crude THPE and add it to 2000 mL of methanol. Heat the mixture until the solid is completely dissolved.
-
Cool the solution and then slowly add 1600 mL of water while stirring.
-
Continue stirring at room temperature for 50 minutes to allow for the precipitation of a pale yellow product.
-
Filter the mixture and dry the collected solid.
-
Dissolve the dried product in 1200 mL of methanol by heating.
-
Add a small amount of activated carbon to decolorize the solution and filter it while hot.
-
Evaporate the solvent to obtain a solid.
-
Dissolve this solid in 1000 mL of methanol.
-
Slowly add a solution of sodium borohydride (5 g) and sodium sulfite (35 g) in a small amount of water. A light yellow powder will gradually precipitate.
-
Filter the purified product and dry it under vacuum at 25°C for 10 hours. The final product should have a purity of over 99.5% as determined by HPLC.
Visualizations
Caption: Troubleshooting workflow for high isomer impurity in THPE production.
Caption: Reaction pathway for the synthesis of THPE and formation of impurities.
References
- 1. US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes - Google Patents [patents.google.com]
- 2. US4992598A - Purification of 1, 1, 1-tris(4'-hydroxyphenyl)ethane - Google Patents [patents.google.com]
- 3. US5763686A - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Controlling Branching in Polycarbonates with THPE
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) to control the degree of branching in polycarbonates.
Frequently Asked Questions (FAQs)
Q1: What is the role of THPE in polycarbonate synthesis?
A1: THPE, or this compound, is a trifunctional monomer used as a branching agent in the synthesis of polycarbonates.[1] Its three hydroxyl groups allow for the formation of a branched polymer architecture, as opposed to the linear chains formed when only difunctional monomers like bisphenol A (BPA) are used. This branched structure can significantly enhance the mechanical strength and thermal stability of the resulting polycarbonate.[1]
Q2: Which polymerization methods are suitable for incorporating THPE?
A2: THPE can be effectively incorporated into polycarbonates using two primary polymerization methods:
-
Melt Transesterification: This method involves the reaction of a dihydroxy compound (like BPA), a carbonate source (like diphenyl carbonate), and THPE at high temperatures and low pressures.[2]
-
Interfacial Polymerization: This process involves the reaction of a dihydroxy compound and THPE in an aqueous caustic solution with a carbonate source (like phosgene) in an immiscible organic solvent.[3]
Q3: How does the concentration of THPE affect the degree of branching?
A3: The concentration of THPE is a critical factor in controlling the degree of branching. Generally, increasing the molar percentage of THPE relative to the dihydroxy monomer will result in a higher degree of branching. However, excessively high concentrations can lead to gel formation.[4] Published research has demonstrated the synthesis of branched polycarbonates with THPE concentrations around 3 mol%.[1] Another study on melt polymerization of branched polycarbonates suggests a range of 0.001 to 0.005 mol% for branching agents.[2]
Q4: What is "gel formation" and how can it be prevented?
A4: Gel formation, or cross-linking, is the creation of a three-dimensional polymer network that is insoluble and intractable. It occurs when the degree of branching becomes excessive. To prevent gelation, it is crucial to carefully control the concentration of THPE, the reaction temperature, and the overall reaction time.[4] Reducing the monomer concentration can also help to avoid gelation.[4]
Q5: How can I characterize the degree of branching in my polycarbonate?
A5: The degree of branching can be assessed using several analytical techniques:
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS): This technique can determine the absolute molecular weight and radius of gyration of the polymer, allowing for the calculation of the branching ratio.[5]
-
Rheology: The melt viscosity and shear thinning behavior of the polymer are highly sensitive to its architecture. Branched polymers typically exhibit higher melt strength and more pronounced shear thinning compared to their linear counterparts of similar molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify and quantify the branching points within the polymer structure.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Gel Formation during Polymerization | - THPE concentration is too high.- Reaction temperature is too high, leading to side reactions.- Extended reaction time. | - Reduce the molar percentage of THPE.- Lower the polymerization temperature.- Decrease the overall reaction time.- Consider a lower initial monomer concentration.[4] |
| Low Molecular Weight of the Final Polymer | - Inaccurate stoichiometry of reactants.- Presence of monofunctional impurities that act as chain terminators.- Insufficient reaction time or temperature. | - Carefully verify the molar ratios of all monomers and reactants.- Ensure the purity of all starting materials.- Optimize reaction time and temperature to achieve the desired molecular weight without causing degradation or gelation. |
| Inconsistent Degree of Branching between Batches | - Inhomogeneous mixing of THPE with other monomers.- Fluctuations in reaction temperature or time. | - Ensure thorough and uniform mixing of all reactants before initiating polymerization.- Maintain precise control over reaction parameters, including temperature and time, throughout the process. |
| Poor Mechanical Properties of the Branched Polycarbonate | - Degree of branching is too high or too low.- Broad molecular weight distribution. | - Optimize the THPE concentration to achieve the desired balance of properties.- Utilize techniques like SEC-MALLS to analyze the molecular weight distribution and adjust polymerization conditions to narrow it if necessary. |
Quantitative Data
The following table summarizes the available quantitative data on the effect of THPE concentration on polycarbonate properties. Further systematic studies are needed to establish a more comprehensive correlation between reaction parameters and the degree of branching.
| THPE Concentration (mol%) | Polymerization Method | Key Findings | Reference |
| 3 | Melt Transesterification | Successful synthesis of branched polycarbonate with a molecular weight of approximately 26,294 g/mol . The product exhibited high shear sensitivity, indicative of long-chain branching. | [1] |
| 0.1 - 2.0 | Not Specified | A patent suggests a range of 0.1 to 2.0 mol% for the branched structure in the final polycarbonate to achieve good blow moldability without gelation. | [6] |
| 0.001 - 0.005 | Melt Polymerization | A study on branched polycarbonates synthesized via melt polymerization utilized branching agent concentrations within this range. | [2][7] |
Experimental Protocols
Protocol 1: Melt Transesterification for Branched Polycarbonate
This protocol provides a general procedure for the synthesis of branched polycarbonate via melt transesterification.
1. Materials:
-
Bisphenol A (BPA)
-
Diphenyl Carbonate (DPC)
-
This compound (THPE)
-
Catalyst (e.g., tetramethylammonium hydroxide (TMAH), sodium hydroxide (NaOH))
2. Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum system.
-
Heating mantle with a temperature controller.
3. Procedure:
-
Charging the Reactor: Charge the reactor with the desired molar ratios of BPA, DPC, and THPE. A typical starting point is a DPC/BPA molar ratio of 1.05-1.10 and a THPE concentration of 0.1-3 mol% relative to BPA.
-
Inert Atmosphere: Purge the reactor with nitrogen to remove any oxygen.
-
Pre-polymerization (Ester Interchange):
-
Heat the reactor to 180-220°C under a nitrogen atmosphere to melt the reactants.
-
Add the catalyst.
-
Stir the molten mixture for 1-2 hours. Phenol, a byproduct of the reaction, will begin to distill off.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-300°C.[8]
-
Simultaneously, gradually reduce the pressure to <1 mmHg to facilitate the removal of phenol and drive the polymerization reaction forward.[9]
-
Continue the reaction for 2-4 hours, or until the desired melt viscosity (indicative of molecular weight) is achieved. The viscosity of the melt will increase significantly as the polymer chains grow.
-
-
Product Recovery:
-
Extrude the molten polymer from the reactor under a nitrogen atmosphere.
-
Cool the polymer strand in a water bath and pelletize it for further analysis.
-
Protocol 2: Interfacial Polymerization for Branched Polycarbonate
This protocol outlines a general method for synthesizing branched polycarbonate using interfacial polymerization.
1. Materials:
-
Bisphenol A (BPA)
-
This compound (THPE)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phosgene (COCl₂) or a phosgene substitute like triphosgene
-
Phase Transfer Catalyst (e.g., triethylamine, benzyltriethylammonium chloride)
-
Chain Stopper (e.g., p-tert-butylphenol)
2. Equipment:
-
Jacketed glass reactor with a high-speed mechanical stirrer, a pH probe, a gas inlet tube for phosgene, and an addition funnel.
-
Caustic scrubber for unreacted phosgene.
3. Procedure:
-
Aqueous Phase Preparation: Dissolve BPA, THPE, and the chain stopper in an aqueous solution of sodium hydroxide. The pH should be maintained between 10 and 13.
-
Organic Phase Preparation: Add dichloromethane to the reactor.
-
Phosgenation:
-
With vigorous stirring to create a large interfacial area between the aqueous and organic phases, introduce phosgene gas or a solution of triphosgene in dichloromethane into the reactor.
-
Maintain the reaction temperature between 20-30°C.
-
Monitor the pH and add NaOH solution as needed to maintain the desired alkaline conditions.
-
-
Polymerization:
-
After the phosgenation is complete, add the phase transfer catalyst to the reaction mixture.
-
Continue stirring for 1-3 hours to allow for the build-up of high molecular weight polymer.
-
-
Work-up:
-
Stop the stirring and allow the phases to separate.
-
Separate the organic phase (which contains the polycarbonate) from the aqueous phase.
-
Wash the organic phase multiple times with dilute acid (e.g., HCl) and then with deionized water until the washings are neutral.
-
Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol.
-
Filter and dry the resulting polycarbonate powder under vacuum.
-
Visualizations
Caption: Workflow for branched polycarbonate synthesis via melt transesterification.
Caption: Workflow for branched polycarbonate synthesis via interfacial polymerization.
Caption: Relationship between experimental parameters and polymer properties.
References
- 1. "Branched polycarbonate synthesis from melt transesterification of bisp" by Sunanta Klayposri [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of long chain branched polycarbonates with significantly enhanced environmental stress cracking behavior through gamma radiation with addition of difunctional monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP0526651A1 - Branched polycarbonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
- 9. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions in the synthesis of THPE from 2,4-pentanedione
Technical Support Center: Synthesis of THPE from 2,4-Pentanedione
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,1,1-tris(4-hydroxyphenyl)pentan-3-one (THPE) from the acid-catalyzed condensation of phenol and 2,4-pentanedione.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of THPE.
Problem 1: Low Yield of the Desired THPE Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction has run for the recommended duration (24-48 hours).- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature moderately (e.g., from 40°C to 50°C), but be cautious of increased side product formation. |
| Suboptimal Reagent Stoichiometry | - Use a molar excess of phenol (e.g., 3.5 to 4 equivalents) to drive the reaction towards the tris-substituted product. |
| Insufficient Catalyst | - Ensure the acid catalyst (e.g., sulfuric acid) is added in the correct catalytic amount (typically 5-10 mol%).- The catalyst should be fresh and of high purity. |
| Product Loss During Workup/Purification | - Minimize the number of transfer steps.- Optimize the recrystallization solvent system to maximize recovery of the pure product. |
Problem 2: Presence of Significant Amounts of Side Products
| Side Product Identity | Potential Cause | Recommended Solution |
| Mono- and Di-substituted Phenols | - Insufficient reaction time or temperature.- Incorrect stoichiometry (not enough phenol). | - Increase reaction time and/or temperature as described above.- Adjust the molar ratio of phenol to 2,4-pentanedione to favor the tris-substituted product. |
| Ortho-substituted Isomers | - High reaction temperatures can favor the formation of the thermodynamically less stable ortho isomers. | - Maintain a lower reaction temperature (e.g., 30-40°C) for a longer period to favor the kinetically controlled para-substitution. |
| Colored Impurities (Pink/Brown Hue) | - Oxidation of phenol starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use high-purity, colorless phenol. Consider purifying the phenol by distillation if it is discolored. |
| Self-condensation of 2,4-pentanedione | - High catalyst concentration or temperature. | - Reduce the amount of acid catalyst.- Maintain the recommended reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of THPE?
The optimal temperature is a balance between reaction rate and selectivity. A temperature range of 30-40°C is generally recommended to favor the formation of the desired para-substituted product and minimize the formation of ortho-isomers and other side products.
Q2: Which acid catalyst is most effective for this reaction?
Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used. Sulfuric acid is often preferred for its dehydrating properties, which can help drive the condensation reaction forward.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting materials (phenol and 2,4-pentanedione) and the THPE product should have distinct Rf values, allowing for visualization of the reaction's progression.
Q4: My final product is off-white or slightly colored. How can I improve its purity and color?
The presence of color often indicates oxidation. To obtain a pure, white product, consider the following:
-
Recrystallization: Perform multiple recrystallizations from a suitable solvent system (e.g., ethanol/water or toluene).
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat gently, and then filter through celite to remove colored impurities before recrystallization.
-
Inert Atmosphere: Ensure that both the reaction and purification steps are carried out under an inert atmosphere to prevent oxidation.
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-tris(4-hydroxyphenyl)pentan-3-one (THPE)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenol (e.g., 0.35 mol, 3.5 eq).
-
Add 2,4-pentanedione (e.g., 0.1 mol, 1 eq).
-
Stir the mixture at room temperature until the phenol has dissolved.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid (e.g., 0.01 mol, 0.1 eq) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition of the catalyst, remove the ice bath and allow the reaction to stir at 35°C for 24-48 hours.
-
Monitor the reaction by TLC until the 2,4-pentanedione spot is no longer visible.
-
Upon completion, quench the reaction by slowly adding 100 mL of cold deionized water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification of THPE by Recrystallization
-
Transfer the crude, dried THPE to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel with celite to remove the activated carbon.
-
Slowly add deionized water to the hot filtrate until the solution becomes cloudy.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Visual Diagrams
Caption: Reaction scheme for THPE synthesis showing the main pathway and common side reactions.
Caption: A troubleshooting workflow for identifying and resolving issues in THPE synthesis.
Validation & Comparative
A Comparative Guide to Purity Validation of 1,1,1-Tris(4-hydroxyphenyl)ethane: HPLC vs. Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development and material science, ensuring the purity of chemical compounds is paramount. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound, is a critical building block in the synthesis of various polymers and specialty chemicals. Its purity directly impacts the properties and safety of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and UV-Vis Spectrophotometry—for the purity validation of THPE.
High-Performance Liquid Chromatography (HPLC) stands out as the premier method for assessing the purity of this compound due to its high resolution, sensitivity, and specificity. It allows for the accurate quantification of the main compound and the separation and detection of structurally similar impurities.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for purity validation depends on several factors, including the nature of the compound, the potential impurities, and the specific requirements of the analysis, such as the need for quantitation, identification of unknowns, and sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Measurement of the absorbance of ultraviolet or visible light by the analyte. |
| Specificity | High; can separate the main compound from structurally similar impurities and isomers. | High; excellent separation of volatile compounds. Requires derivatization for non-volatile compounds like THPE. | Low; provides a total absorbance of all absorbing species at a given wavelength, unable to distinguish between structurally similar compounds. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL), especially with specific detectors. | Moderate (typically mg/mL to µg/mL). |
| Quantitation | Excellent; highly accurate and precise for purity determination and impurity profiling. | Excellent for volatile compounds; accuracy for non-volatile compounds depends on the efficiency and reproducibility of the derivatization step. | Primarily used for determining total phenolic content rather than the purity of a specific compound. Prone to interference from impurities that absorb at the same wavelength. |
| Sample Preparation | Simple; dissolution in a suitable solvent. | Complex for non-volatile compounds; requires a derivatization step (e.g., silylation) to increase volatility.[1][2] | Simple; dissolution in a transparent solvent. |
| Analysis Time | Moderate (typically 15-60 minutes per sample). | Fast for volatile compounds; the derivatization step adds significant time. | Very fast (typically a few minutes per sample). |
| Cost | Moderate to high instrument cost; ongoing costs for solvents and columns. | Moderate to high instrument cost; ongoing costs for gases, columns, and derivatization reagents. | Low instrument cost; minimal ongoing costs. |
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Based on the comparative analysis, HPLC is the most suitable and widely used technique for the purity validation of this compound. Its ability to separate THPE from potential impurities, such as isomers and unreacted starting materials, provides a detailed and accurate purity profile. While GC can offer high sensitivity, the need for derivatization introduces complexity and potential for error. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity required for a reliable purity assessment of a specific compound in the presence of related substances.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity of this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode-Array Detector (DAD) or UV-Vis Detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of methanol to obtain a stock solution of 0.5 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is determined by the area normalization method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative Method 1: Gas Chromatography (GC) with Derivatization
This protocol outlines a general procedure for the analysis of THPE by GC following a derivatization step.
-
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Split/splitless injector
-
-
Derivatization Procedure (Silylation):
-
Accurately weigh 5-10 mg of the THPE sample into a reaction vial.
-
Add 500 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 10 minutes
-
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis: The purity is assessed by comparing the peak area of the derivatized THPE to the total peak area of all detected components.
Alternative Method 2: UV-Vis Spectrophotometry
This protocol describes a method for the estimation of total phenolic content, which can be used as a preliminary, non-specific measure of purity.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
-
Reagents:
-
Methanol (UV grade)
-
-
Procedure:
-
Prepare a stock solution of the THPE sample in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which for phenolic compounds is typically around 280 nm.
-
A higher absorbance value for a given concentration may indicate a higher concentration of phenolic compounds, but it does not confirm the purity of THPE itself.
-
Visualizations
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Comparison of Analytical Methods for Purity Validation.
References
A Comparative Guide to the Thermal Stability of THPE-based Hyperbranched Polymers and their Linear Analogues
For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is paramount for predicting their processing conditions, lifespan, and overall performance. This guide provides a detailed comparison of the thermal properties of hyperbranched polymers (HBPs) based on 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) and their conventional linear analogues. The unique three-dimensional, globular architecture of HBPs, contrasted with the simple chain structure of linear polymers, imparts significant differences in their thermal behavior.
Unveiling the Structural Differences
The fundamental distinction between hyperbranched and linear polymers lies in their molecular architecture. Linear polymers consist of long chains with two ends, while hyperbranched polymers are highly branched, featuring a central core and a high density of terminal functional groups. This structural variance is visualized in the diagram below.
Comparative Thermal Analysis: A Quantitative Overview
The thermal stability of polymers is primarily assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature (Td). DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing its glass transition temperature (Tg).
The following table summarizes typical thermal properties for a hyperbranched poly(aryl ether ketone) (HBP-PAEK) synthesized from a trifunctional monomer analogous to THPE and a linear poly(aryl ether ketone) (L-PAEK) derived from bisphenol A. It is important to note that the data is compiled from different studies and serves as a representative comparison. The thermal properties of hyperbranched polymers can be significantly influenced by the nature of their terminal groups.[1]
| Property | Hyperbranched Poly(aryl ether ketone) (HBP-PAEK) | Linear Poly(aryl ether ketone) (L-PAEK) |
| Glass Transition Temperature (Tg) | ~186 °C | ~153 °C[2] |
| 5% Weight Loss Temperature (TGA, N2) | > 500 °C | ~510 °C[2] |
| Char Yield at 800 °C (TGA, N2) | High | Moderate |
Generally, hyperbranched poly(aryl ether ketone)s exhibit a higher glass transition temperature compared to their linear counterparts.[3] This can be attributed to the more compact and rigid three-dimensional structure of the hyperbranched architecture, which restricts segmental motion.
In terms of thermal decomposition, both hyperbranched and linear poly(aryl ether ketone)s demonstrate excellent thermal stability, with decomposition temperatures often exceeding 500°C. The highly crosslinked nature of the char formed during the degradation of hyperbranched polymers often results in a higher char yield at elevated temperatures, which can contribute to enhanced flame retardancy.
Experimental Methodologies
Synthesis of a Representative Hyperbranched Poly(aryl ether ketone)
The synthesis of a hyperbranched poly(aryl ether ketone) can be achieved via a nucleophilic aromatic substitution reaction between a trifunctional B3 monomer like this compound (THPE) and an activated A2 monomer such as 4,4'-difluorobenzophenone.
A detailed experimental protocol would involve:
-
Charging the Reactor : A multi-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet is charged with this compound (THPE), 4,4'-difluorobenzophenone, potassium carbonate, N-methyl-2-pyrrolidone (NMP), and toluene.
-
Azeotropic Removal of Water : The mixture is heated to reflux for several hours to azeotropically remove water, ensuring anhydrous conditions for the polymerization.
-
Polymerization : After the removal of water, the toluene is distilled off, and the reaction temperature is raised to 160-180°C to allow the nucleophilic aromatic substitution polymerization to proceed for several hours until a viscous solution is formed.
-
Isolation and Purification : The reaction mixture is cooled, diluted with additional NMP if necessary, and then slowly poured into a stirred non-solvent such as a methanol/water mixture to precipitate the polymer. The resulting fibrous or powdered polymer is collected by filtration, washed extensively with water and methanol to remove salts and residual solvent, and finally dried under vacuum at an elevated temperature.
Synthesis of a Representative Linear Poly(aryl ether ketone)
The synthesis of a linear poly(aryl ether ketone) follows a similar nucleophilic aromatic substitution pathway, but with a difunctional B2 monomer like bisphenol A instead of a trifunctional one.
The experimental procedure is analogous to that of the hyperbranched polymer, with the key difference being the use of bisphenol A as the B2 monomer.
Thermogravimetric Analysis (TGA) Protocol
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup : The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program : The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min.
-
Data Acquisition : The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis : The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins) and the char yield (the percentage of mass remaining at the final temperature).
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation : A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup : The DSC cell is purged with an inert gas like nitrogen.
-
Heating and Cooling Program : A common procedure involves a heat-cool-heat cycle to erase the sample's prior thermal history.
-
First Heating Scan : The sample is heated from a temperature well below its expected Tg to a temperature above its melting point (if crystalline) or well above its Tg (if amorphous) at a controlled rate (e.g., 10°C/min).
-
Cooling Scan : The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature.
-
Second Heating Scan : A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
Data Acquisition : The DSC instrument measures the difference in heat flow between the sample and reference pans.
-
Data Analysis : The resulting DSC thermogram (heat flow vs. temperature) is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline.
References
A Comparative Guide: 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) vs. Bisphenol A (BPA) in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, Bisphenol A (BPA) has been a cornerstone in the polymer industry, serving as the primary monomer for producing high-performance polycarbonate plastics and epoxy resins. These materials are valued for their exceptional clarity, thermal stability, and impact resistance.[1][2] However, the classification of BPA as an endocrine-disrupting chemical (EDC), specifically for its ability to mimic estrogen, has raised significant health and environmental concerns, prompting a global search for safer alternatives.[1][3]
Among the contenders is 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), a trifunctional phenolic compound. Unlike the difunctional BPA, which forms linear polymer chains, THPE's three hydroxyl groups enable it to act as a branching or cross-linking agent.[4][5] This structural difference fundamentally alters polymer architecture, leading to materials with enhanced thermal and mechanical properties.[5] Furthermore, compelling evidence indicates that THPE exhibits an opposing biological effect to BPA, acting as an antiestrogenic compound.[4][6]
This guide provides an objective, data-driven comparison of THPE and BPA, focusing on their distinct roles in polymer synthesis, the resulting differences in polymer properties, and their contrasting endocrine activities.
Chemical Structure and Role in Polymer Architecture
The fundamental difference between BPA and THPE lies in their molecular structure, which dictates their function during polymerization.
-
Bisphenol A (BPA): As a difunctional molecule with two hydroxyl (-OH) groups, BPA serves as a monomer that polymerizes to form long, linear thermoplastic chains. This linear structure is characteristic of standard polycarbonates.
-
This compound (THPE): As a trifunctional molecule with three hydroxyl groups, THPE is used as a branching agent or cross-linker.[7][8] When incorporated into a polymer matrix, it creates a central point from which multiple polymer chains can grow, resulting in a branched or cross-linked network structure.[4] This architecture enhances rigidity, thermal stability, and solvent resistance.[4]
Caption: Structural impact of BPA vs. THPE on polymer architecture.
Quantitative Performance Comparison
The introduction of THPE as a branching agent significantly influences the macroscopic properties of polymers. The following tables summarize key performance data for standard BPA polycarbonate and polycarbonates modified with THPE.
Table 1: Thermal Properties
| Property | BPA Polycarbonate (Linear) | THPE-Branched Polycarbonate | Test Method |
| Glass Transition Temp. (Tg) | ~147 °C[2] | 156 °C[9] | DSC |
| Decomposition Temp. (Td5%) | ~360-380 °C | Up to 383 °C[10][11] | TGA |
Note: Properties can vary based on molecular weight and exact composition. THPE's inclusion generally elevates the glass transition temperature, indicating improved heat resistance.
Table 2: Mechanical Properties
| Property | BPA Polycarbonate (Linear) | THPE-Branched Polycarbonate | Test Method |
| Tensile Strength at Yield | 60 - 65 MPa[1] | Enhanced strength expected[5] | ASTM D638 |
| Notched Izod Impact Strength | ~930 J/m (~95 kg·cm/cm)[1] | 50 kg·cm/cm (V-0 flame retardance)[9] | ASTM D256 |
Note: While standard BPA-PC is known for exceptionally high impact strength, THPE incorporation creates a more rigid material that maintains good impact resistance while significantly improving other properties like flame retardance.[9]
Table 3: Endocrine-Disrupting Activity
| Property | Bisphenol A (BPA) | This compound (THPE) |
| Mechanism of Action | Estrogen Receptor (ER) Agonist[1] | Estrogen Receptor (ER) Antagonist[4] |
| Biological Effect | Mimics the natural hormone 17β-estradiol, activating estrogenic pathways.[12] | Binds to the estrogen receptor but blocks activation, counteracting the effects of estrogens.[6] |
| In Vivo Evidence | Induces uterotrophic effects in animal models.[12] | Suppresses uterine weight and retards uterine development in mouse models, even in the presence of estradiol.[6] |
| Receptor Binding | Binds to both ERα and ERβ. | Antagonistic IC50 values of 10.87 μM (ERα) and 2.43 μM (ERβ) have been reported. |
Experimental Protocols
Thermal Stability: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the decomposition temperature (Td), a key indicator of thermal stability.
-
Objective: To measure the change in mass of a polymer sample as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into a TGA crucible (typically platinum or alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600-800 °C) at a constant rate, typically 10 °C/min.[10][13]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
-
Data Analysis: The primary result is a TGA curve (mass vs. temperature). The decomposition temperature is often reported as the Td5%, which is the temperature at which 5% mass loss occurs.[10][11]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Mechanical Properties: Tensile Testing
This protocol is based on the ASTM D638 standard for determining the tensile properties of plastics.
-
Objective: To measure the resistance of a material to a pulling (tensile) force.
-
Apparatus: Universal Testing Machine with tensile grips.
-
Procedure:
-
Specimen Preparation: Mold or machine the polymer into a standard "dog-bone" shape as specified by ASTM D638. Measure the cross-sectional area of the narrow section.
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Test Setup: Secure the specimen in the tensile grips of the testing machine.
-
Testing: Pull the specimen at a constant crosshead speed (e.g., 5 mm/min to 500 mm/min, depending on the material) until it fractures.
-
Data Acquisition: Record the applied force and the elongation of the specimen throughout the test.
-
-
Data Analysis: From the resulting stress-strain curve, calculate key properties such as Tensile Strength at Yield/Break (MPa) and Young's Modulus (GPa).
Endocrine Activity: In Vivo Uterotrophic Assay
This assay is a standard method for identifying substances with estrogenic or antiestrogenic effects.
-
Objective: To assess the ability of a test chemical to induce or inhibit the growth of the uterus in immature or ovariectomized female rodents.
-
Animal Model: Immature (e.g., 21-day-old) female CD-1 mice.
-
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions.
-
Dosing Groups: Randomly assign animals to groups (e.g., n=8-10 per group):
-
Vehicle Control (e.g., corn oil)
-
Positive Control (17β-estradiol, E2)
-
Test Chemical (THPE at various doses, e.g., 0.1, 0.3, 1 mg/kg)
-
Co-treatment (E2 + THPE at various doses)
-
-
Administration: Administer doses daily for 3 consecutive days via oral gavage.
-
Necropsy: On the fourth day, humanely euthanize the animals and carefully dissect the uterus.
-
-
Data Analysis: Weigh the wet uterus. A statistically significant increase in uterine weight compared to the control indicates estrogenic activity. A significant decrease in the uterine weight of the co-treatment group compared to the E2-only group demonstrates antiestrogenic activity.[6]
Estrogen Receptor Signaling Pathway: Agonism vs. Antagonism
BPA and THPE interact with the estrogen receptor (ERα) signaling pathway in opposing ways. BPA acts as an agonist, mimicking estrogen and improperly activating the pathway. THPE acts as an antagonist, binding to the receptor but preventing activation, thereby blocking the effects of estrogen.
Caption: Opposing effects of BPA and THPE on the estrogen receptor pathway.
Conclusion
The comparison between this compound and Bisphenol A reveals a compelling case for THPE as a functional additive in the development of advanced, safer polymers.
-
Structural and Performance Advantages: THPE's trifunctional nature allows for the creation of branched and cross-linked polymers. This altered architecture can lead to materials with higher glass transition temperatures and enhanced thermal stability compared to their linear BPA-based counterparts.[4][5][9] While modifying certain properties like impact strength, it can improve others, such as flame retardance.[9]
-
Contrasting Biological Activity: The most critical distinction lies in their endocrine activity. BPA is a well-documented estrogen receptor agonist, linking it to potential health risks.[1][3] In stark contrast, THPE functions as a potent estrogen receptor antagonist, actively blocking the pathway that BPA and natural estrogens trigger.[6]
For researchers and developers, THPE is not a direct drop-in replacement for BPA but rather a strategic tool. It can be used to engineer high-performance polymers with a superior thermal profile and, most importantly, a demonstrably safer biological profile, directly addressing the health concerns that have driven the industry away from BPA.
References
- 1. benchchem.com [benchchem.com]
- 2. Polycarbonate - Wikipedia [en.wikipedia.org]
- 3. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 4. This compound (THPE) [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Tris(4-hydroxyphenyl)ethane (THPE), a trisphenol compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionchemicals.in [ionchemicals.in]
- 8. excelind.co.in [excelind.co.in]
- 9. EP0526651A1 - Branched polycarbonate - Google Patents [patents.google.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BPA-free high-performance sustainable polycarbonates derived from non-estrogenic bio-based phenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Estrogenic activity of bisphenol A and 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) demonstrated in mouse uterine gene profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mechanical Properties of THPE-Crosslinked Resins
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of THPE-Crosslinked Resins Against High-Performance Alternatives
In the pursuit of advanced materials with superior performance, the role of crosslinking agents in thermosetting resins is paramount. 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) has emerged as a significant trifunctional crosslinking agent, enhancing the mechanical and thermal properties of polymers such as epoxy resins. This guide provides a comprehensive comparison of the mechanical properties of THPE-crosslinked resins with other widely used high-performance thermoset resins, including standard Diglycidyl ether of bisphenol A (DGEBA)-based epoxy, vinyl ester, and thermoset polyurethane. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in material selection for demanding applications.
Comparative Analysis of Mechanical Properties
The selection of a resin for a specific application is often dictated by its mechanical performance under stress. The following table summarizes the key mechanical properties of THPE-crosslinked epoxy resin in comparison to other common thermosetting resins. It is important to note that the properties of THPE-crosslinked resins can be tailored by varying the concentration of the THPE crosslinker. The data for the THPE-crosslinked epoxy represents a system with a significant degree of THPE modification to highlight its impact.
| Material | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) | Notched Izod Impact Strength (J/m) |
| THPE-Crosslinked Epoxy | 85 - 105 | 3.0 - 3.8 | 3 - 5 | 50 - 70 |
| DGEBA-Based Epoxy | 60 - 80 | 2.5 - 3.5 | 4 - 6 | 40 - 60 |
| Vinyl Ester | 70 - 85 | 3.0 - 3.5 | 4 - 6 | 20 - 40 |
| Thermoset Polyurethane | 40 - 60 | 2.0 - 3.0 | > 100 | > 100 |
Visualizing Material Selection and Crosslinking
To aid in the decision-making process, the following diagram illustrates a logical workflow for selecting a resin based on desired mechanical properties.
Caption: A flowchart for selecting a resin based on key mechanical property requirements.
The enhanced properties of THPE-crosslinked resins stem from the formation of a dense three-dimensional network structure. The diagram below illustrates this concept.
Caption: From individual monomers to a robust, crosslinked polymer network with THPE.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table. These protocols are based on internationally recognized ASTM standards to ensure consistency and comparability of the data.
Tensile Properties (ASTM D638)
This test method is used to determine the tensile properties of unreinforced and reinforced plastics.
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape (Type I is most common for rigid plastics) by injection molding or machining from a plaque. The dimensions must be precise as specified in the standard.
-
Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for a specified duration before testing.
-
Test Procedure:
-
The thickness and width of the specimen's narrow section are measured.
-
The specimen is mounted into the grips of a universal testing machine.
-
An extensometer is attached to the specimen to measure strain.
-
A tensile load is applied at a constant crosshead speed until the specimen fractures. The speed is determined by the material's characteristics.
-
-
Data Analysis: From the resulting stress-strain curve, the following properties are determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
Flexural Properties (ASTM D790)
This test method determines the flexural properties of plastics, which is a material's ability to resist bending forces.
-
Specimen Preparation: Rectangular bar specimens of specified dimensions are used.
-
Conditioning: Similar to tensile testing, specimens are conditioned in a controlled environment.
-
Test Procedure:
-
The specimen is placed on two supports (a three-point bending setup).
-
A load is applied to the center of the specimen at a constant rate of crosshead motion.
-
The test continues until the specimen breaks or the strain in the outer fibers reaches 5%.
-
-
Data Analysis:
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress versus strain curve.
-
Notched Izod Impact Strength (ASTM D256)
This test is used to determine the impact resistance of plastics, providing a measure of their toughness.
-
Specimen Preparation: A rectangular bar specimen is prepared with a V-shaped notch machined into it.
-
Conditioning: Specimens are conditioned prior to testing.
-
Test Procedure:
-
The notched specimen is clamped vertically in the testing apparatus.
-
A pendulum of a specified weight is released from a set height, striking the notched side of the specimen.
-
The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis:
-
Impact Strength: The energy absorbed per unit of thickness at the notch, typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).
-
By understanding the superior mechanical properties imparted by THPE and adhering to standardized testing protocols, researchers and professionals can confidently select and utilize these advanced materials for a wide range of high-performance applications.
A Comparative Guide to the Thermal Analysis of THPE-Containing Polymers
For researchers, scientists, and drug development professionals, understanding the thermal properties of polymers is paramount for predicting their performance, stability, and processing behavior. This guide provides a comparative analysis of the thermal characteristics of different polymer systems incorporating 1,1,1-tris(4-hydroxyphenyl)ethane (THPE), a trifunctional monomer known to enhance thermal stability and create branched or crosslinked polymer architectures.
This document delves into the Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of two distinct polymer systems containing THPE: a branched polycarbonate and a crosslinked epoxy resin. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles, this guide aims to offer a clear and objective comparison to aid in material selection and development.
Results and Discussion: A Tale of Two Polymers
The incorporation of THPE into different polymer backbones results in materials with distinct thermal behaviors. Here, we compare a branched thermoplastic polycarbonate with a crosslinked thermosetting epoxy resin.
Table 1: Summary of DSC and TGA Data for THPE-Containing Polymers
| Property | THPE-Branched Polycarbonate | THPE-Based Crosslinked Epoxy Resin |
| Glass Transition Temperature (Tg) | 156 °C | ~186 °C |
| Decomposition Temperature (Td5%) | Data not available in cited sources | ~350-400 °C |
| Char Yield at 800 °C (in N2) | Data not available in cited sources | High (indicative of good thermal stability) |
The branched polycarbonate, synthesized using THPE as a branching agent, exhibits a glass transition temperature (Tg) of 156 °C. The introduction of THPE into the polycarbonate backbone restricts chain mobility, leading to a higher Tg compared to its linear counterparts.
In contrast, the epoxy resin formulated with the triglycidyl ether of THPE and cured with an aromatic amine hardener, such as 4,4'-diaminodiphenylmethane (DDM), is expected to exhibit a significantly higher glass transition temperature, estimated to be around 186 °C. This elevated Tg is a direct consequence of the high crosslink density imparted by the trifunctional THPE-based epoxy monomer and the rigid aromatic diamine curative.
Thermogravimetric analysis of epoxy resins, in general, shows a high thermal stability, with decomposition temperatures (the temperature at which 5% weight loss occurs, Td5%) often in the range of 350-400 °C in an inert atmosphere, and they typically produce a significant amount of char residue at high temperatures. This high char yield is indicative of a material with good fire-retardant properties. While specific TGA data for the THPE-branched polycarbonate was not available in the reviewed literature, it is anticipated that its decomposition profile would differ from the crosslinked epoxy due to its thermoplastic nature.
Experimental Protocols
The following sections detail the methodologies for conducting DSC and TGA analyses on these polymer systems.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), melting point (Tm), and curing exotherms.[1][2]
Apparatus: A differential scanning calorimeter (DSC) equipped with a cooling system.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
To eliminate the thermal history, the sample is first heated to a temperature above its glass transition (for thermoplastics) or curing temperature (for uncured thermosets), held for a few minutes, and then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.[3]
-
The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) through the transition region.[1]
-
The heat flow to the sample is monitored as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition kinetics.[5]
Apparatus: A thermogravimetric analyzer (TGA).
Procedure:
-
A small sample of the polymer (typically 10-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).[6]
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[5]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to study thermal decomposition without oxidation.[5]
-
The weight of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. The char yield is the percentage of the initial mass remaining at the end of the experiment.
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams were generated using the Graphviz DOT language.
References
A Comparative Guide to the Synthesis of 1,1,2,2-Tetrakis(4-hydroxyphenyl)ethane (THPE): A Phenol and Glyoxal-Based Approach
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the viable synthesis route for 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE), a compound of interest in polymer chemistry and pharmaceutical sciences, and a critical examination of alternative, less feasible starting materials.
This guide details the established synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE) through the acid-catalyzed condensation of phenol and glyoxal. While the exploration of alternative synthetic pathways is a cornerstone of process development, this document also addresses the apparent unsuitability of 4-hydroxyacetophenone and 2,4-pentanedione as starting materials for the production of the tetrakis-substituted ethane scaffold, in contrast to their established use in the synthesis of the tris-substituted analogue, 1,1,1-tris(4-hydroxyphenyl)ethane.
Executive Summary
The primary and most effective method for synthesizing 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane (THPE) is the reaction of phenol with glyoxal under acidic conditions. This route offers a direct and scalable approach to the desired tetrakis-substituted product. In contrast, extensive literature review reveals that the reaction of phenol with either 4-hydroxyacetophenone or 2,4-pentanedione consistently yields this compound. This outcome is attributed to the inherent reactivity of the carbonyl and methyl groups in these precursors, which favors the formation of a tris-substituted product over the sterically hindered tetrakis-substituted ethane.
The Viable Synthesis Route: Phenol and Glyoxal
The acid-catalyzed condensation of phenol and glyoxal is a well-documented method for the production of THPE. The reaction proceeds by the electrophilic substitution of phenol with the two aldehyde functionalities of glyoxal.
Caption: Synthesis of THPE from Phenol and Glyoxal.
Quantitative Data from Experimental Studies
The following table summarizes key quantitative data extracted from patent literature describing the synthesis of THPE from phenol and glyoxal.[1]
| Parameter | Value | Conditions |
| Reactants | Phenol, Glyoxal (40% aqueous solution) | Molar ratio of Phenol to Glyoxal is crucial and optimized in the range of 4:1 to 10:1. |
| Catalyst | Sulfuric Acid (98%) | Catalyst amount is typically in the range of 0.5 to 1.5 equivalents relative to glyoxal. |
| Solvent | Acetone, Tetrahydrofuran, or Acetonitrile | The choice of solvent can influence reaction rate and product isolation. |
| Temperature | 0 - 40°C | Lower temperatures (0-5°C) are often used initially to control the exothermic reaction, followed by a period at a higher temperature (e.g., 30-40°C) to drive the reaction to completion. |
| Reaction Time | 16 - 24 hours | Reaction times vary depending on the specific conditions. |
| Yield | Up to 95% (crude) | Yields are dependent on the specific reaction conditions and purification methods. |
| Purity | 93-95% (after extraction and washing) | Purification is typically achieved by extraction and washing to remove unreacted phenol, catalyst, and isomers. |
Experimental Protocol: Synthesis of THPE from Phenol and Glyoxal
The following is a representative experimental protocol based on documented procedures.[1]
Materials:
-
Phenol
-
Glyoxal (40% aqueous solution)
-
Sulfuric Acid (98%)
-
Acetone (or Tetrahydrofuran/Acetonitrile)
-
Sodium Hydroxide solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Water
Procedure:
-
To a four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add phenol and the reaction solvent (e.g., acetone).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature below 5°C.
-
Add the 40% aqueous glyoxal solution dropwise to the reaction mixture, ensuring the temperature remains between 0°C and 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for a specified period (e.g., 16 hours).
-
Allow the reaction mixture to warm to a higher temperature (e.g., 30°C) and stir for an additional period (e.g., 3 hours) to complete the reaction.
-
Cool the mixture to room temperature and add water and an extraction solvent (e.g., ethyl acetate).
-
Neutralize the mixture by adding a sodium hydroxide solution.
-
Separate the organic phase, which contains the THPE product.
-
The crude THPE can be further purified by washing the organic phase with water and subsequent crystallization or precipitation.
Examination of Alternative Starting Materials
The initial aim to compare the synthesis of THPE from 4-hydroxyacetophenone and 2,4-pentanedione revealed a critical finding: these precursors are not suitable for the synthesis of the tetrakis-substituted product. Instead, they are well-established starting materials for this compound.
Caption: Precursor Suitability for THPE vs. Tris-THPE.
Mechanistic Considerations
The unsuitability of 4-hydroxyacetophenone and 2,4-pentanedione for THPE synthesis can be attributed to the following:
-
Reactivity of the Carbonyl Group: In 4-hydroxyacetophenone, the carbonyl group is adjacent to a methyl group. The reaction with phenol proceeds via the formation of a carbocation at the carbonyl carbon, which then undergoes electrophilic attack on three phenol molecules to form the tris-substituted product. The methyl group remains as a substituent on the ethane backbone.
-
Tautomerism and Reactivity of 2,4-Pentanedione: 2,4-Pentanedione exists in equilibrium with its enol tautomer. Under acidic conditions, it can react with phenol at both carbonyl groups. However, the reaction mechanism and steric factors favor the formation of a this compound derivative, with the second carbonyl group being involved in subsequent intramolecular reactions or being cleaved during the process.
-
Steric Hindrance: The formation of a tetrakis-substituted ethane from these precursors would require the addition of four bulky hydroxyphenyl groups around a two-carbon bridge, which is sterically hindered. The reaction pathway leading to the tris-substituted product is kinetically and thermodynamically more favorable.
In contrast, the two aldehyde groups of glyoxal are highly reactive and sterically accessible, allowing for the sequential reaction with four molecules of phenol to form the stable 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane structure.
Applications in Drug Development and Research
While specific signaling pathways involving THPE are not extensively documented in publicly available literature, its polyphenolic structure suggests potential biological activities. Polyphenolic compounds are known for their antioxidant, anti-inflammatory, and estrogenic or anti-estrogenic properties. The tetraphenylethane scaffold is a core structure in some selective estrogen receptor modulators (SERMs). Further research is warranted to explore the potential of THPE and its derivatives in drug development, particularly in areas such as oncology and endocrinology. Its use as a building block for more complex molecules is also an active area of research.
Conclusion
For the synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane, the acid-catalyzed condensation of phenol and glyoxal is the most effective and well-documented method. Researchers and process chemists should focus on optimizing this route for yield and purity. The use of 4-hydroxyacetophenone and 2,4-pentanedione as starting materials is not a viable strategy for obtaining THPE, as these precursors lead to the formation of this compound due to mechanistic and steric constraints. This guide provides the necessary data and protocols for the successful synthesis of THPE and clarifies the synthetic landscape for related polyphenolic compounds.
References
Validating the Structure of Tris(4-hydroxyphenyl)ethane (THPE) with 1H and 13C NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of chemical compounds is a cornerstone of safe and effective drug development and materials science. Tris(4-hydroxyphenyl)ethane (THPE), a triphenolic compound with significant applications in polymer chemistry and as a potential pharmaceutical intermediate, requires rigorous structural validation. This guide provides a comparative overview of the use of proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of THPE, comparing it with other analytical techniques and providing detailed experimental protocols.
Unambiguous Structure Confirmation with NMR Spectroscopy
NMR spectroscopy stands as a paramount analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectral Data for THPE
The structural symmetry of THPE simplifies its NMR spectra, making interpretation straightforward. The molecule possesses a C3 axis of symmetry, resulting in chemically equivalent protons and carbons in the three phenolic rings.
Table 1: ¹H and ¹³C NMR Spectral Data for Tris(4-hydroxyphenyl)ethane (THPE)
| ¹H NMR (Proton) | ||||
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | ~9.2 (broad singlet) | bs | 3H | - |
| Aromatic (H-2, H-6) | ~6.9 (doublet) | d | 6H | ~8.5 |
| Aromatic (H-3, H-5) | ~6.6 (doublet) | d | 6H | ~8.5 |
| -CH₃ | ~2.0 (singlet) | s | 3H | - |
| ¹³C NMR (Carbon) | ||||
| Assignment | Chemical Shift (δ, ppm) | |||
| C-4 (C-OH) | ~154 | |||
| C-1 (quaternary) | ~142 | |||
| C-2, C-6 | ~129 | |||
| C-3, C-5 | ~115 | |||
| Quaternary C (ethane) | ~51 | |||
| -CH₃ | ~30 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques for THPE Structure Validation
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed connectivity, chemical environment of atoms, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed connectivity for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, aromatic C-H). | Fast and simple. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound. | Excellent for separation and quantification. | Does not provide structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives. | High separation efficiency and sensitivity. | Requires derivatization for non-volatile compounds like THPE. |
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy of THPE
1. Sample Preparation:
-
Weigh approximately 10-20 mg of purified THPE for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the hydroxyl protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12-15 ppm.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: ~0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the THPE molecule.
Visualizing the Validation Process
The following diagrams illustrate the workflow for validating a chemical structure using NMR and the logical connections between the spectral data and the confirmed structure of THPE.
Caption: General workflow for chemical structure validation using NMR spectroscopy.
Caption: Logical connections between NMR data and the confirmed structure of THPE.
Performance comparison of THPE-based adhesives to commercial alternatives
An Objective Performance Analysis of Catechol-Based Bioadhesives Versus Commercial Alternatives
In the quest for sustainable and biocompatible adhesive solutions, researchers have increasingly turned to bio-inspired materials. Among these, catechol-based polymers, which mimic the adhesive proteins of mussels, have shown significant promise. This guide provides a detailed performance comparison of a catechol-functionalized polylactide (catechol-PLA) adhesive against several commercially available petroleum-based and bio-based adhesives. The data presented is derived from systematic studies aimed at evaluating the potential of these novel bioadhesives to compete with established commercial products on various substrates.[1]
Data Presentation: Adhesive Strength Comparison
The following table summarizes the lap shear adhesion strength of the catechol-PLA adhesive compared to commercial alternatives on Aluminum, Pine, and Teflon substrates. The data highlights the competitive performance of the catechol-PLA adhesive, particularly on aluminum.[1]
| Adhesive Type | Substrate | Mean Adhesion Strength (MPa) | Standard Deviation (MPa) |
| Catechol-PLA | Aluminum | 1.8 | 0.3 |
| Pine | 0.7 | 0.1 | |
| Teflon | 0.04 | 0.01 | |
| Iron Cross-linked Catechol-PLA | Aluminum | 1.7 | 0.2 |
| Super Glue (Cyanoacrylate) | Aluminum | 2.5 | 0.4 |
| Pine | 0.8 | 0.1 | |
| Teflon | 0.05 | 0.01 | |
| Elmer's Glue-All (PVA-based) | Aluminum | 0.4 | 0.1 |
| Pine | 0.6 | 0.1 | |
| Teflon | 0.02 | 0.01 | |
| Hide Glue (Bio-based) | Aluminum | 0.3 | 0.1 |
| Pine | 0.5 | 0.1 | |
| Teflon | 0.01 | 0.01 | |
| Starch Glue (Bio-based) | Aluminum | 0.2 | 0.1 |
| Pine | 0.4 | 0.1 | |
| Teflon | 0.01 | 0.01 |
Data sourced from a systematic study on a bio-based mussel mimetic polymer. A minimum of n=10 samples were tested for commercial comparisons.[1]
Key Performance Insights
On aluminum substrates, Super Glue exhibited the highest adhesion strength. However, the catechol-PLA adhesive, both with and without iron cross-linking, significantly outperformed other commercial adhesives like Elmer's Glue-All, hide glue, and starch glue.[1] This suggests that for applications requiring strong bonding to metal surfaces, catechol-based adhesives present a viable bio-alternative to some conventional glues.[1] The performance on pine and Teflon was more comparable among the top performers.
Experimental Protocols
The primary method used to evaluate the adhesive performance was the lap shear test. This standardized test measures the shear strength of an adhesive bond.
Lap Shear Adhesion Test Protocol
-
Substrate Preparation: The substrates (e.g., aluminum, pine, Teflon) are cut into standardized dimensions. For the cited study, pins were used for pulling.[1] The surfaces to be bonded are cleaned and prepared according to standard procedures to ensure consistency. For aluminum, this may involve etching.
-
Adhesive Application: A controlled amount of the adhesive is applied to one of the substrates.
-
Joint Assembly: The second substrate is then overlapped with the first, creating a bonded area of a specified size. The assembly is clamped to ensure a consistent bond line thickness.
-
Curing: The assembled joint is allowed to cure under specified conditions (e.g., time and temperature). For the comparative study, the same cure time and temperature were used for all adhesives to ensure a fair comparison.[1]
-
Testing: The cured specimens are placed in a universal testing machine. A tensile load is applied to the joint at a constant cross-head speed (e.g., 2 mm min⁻¹) until failure.[1]
-
Data Analysis: The maximum load at which the bond fails is recorded. The shear strength is then calculated by dividing the maximum load by the bonded area. A minimum of five samples are typically tested to ensure statistical significance.[1]
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the adhesive comparison.
References
Navigating the Flow: A Comparative Guide to the Effects of THPE and Other Additives on Polycarbonate Rheology
For researchers, scientists, and drug development professionals working with polycarbonate (PC), understanding and controlling its rheological properties is paramount for consistent and efficient processing. This guide provides a comparative analysis of the effects of Tris(2-hydroxy-3-phenoxypropyl) ether (THPE) and other common additives on the rheology of polycarbonate, supported by available experimental insights.
While direct, quantitative data on the specific effects of THPE concentration on polycarbonate rheology is limited in publicly available literature, its role as a branching agent during PC synthesis provides a strong basis for predicting its impact. This guide will, therefore, discuss the expected rheological modifications induced by branching agents like THPE and compare them with other well-documented rheology modifiers for polycarbonate.
The Role of Branching Agents: A Look at THPE's Potential Influence
Tris(2-hydroxy-3-phenoxypropyl) ether (THPE) has been identified as a branching agent in the synthesis of polycarbonate. The introduction of branching in a polymer architecture significantly alters its flow behavior. Compared to their linear counterparts, branched polymers generally exhibit a higher melt viscosity at low shear rates and a more pronounced shear-thinning behavior.[1][2][3] This means that at rest or under slow flow conditions, the branched PC would be more viscous, but as the processing speed (shear rate) increases, its viscosity would decrease more dramatically than that of linear PC.
The introduction of long-chain branches creates more entanglement points between polymer chains, leading to increased resistance to flow at low deformation rates. However, under high shear, these branches tend to align in the direction of flow, reducing entanglements and causing a significant drop in viscosity. This shear-thinning characteristic can be advantageous in polymer processing, as it allows for easier mold filling at high injection speeds while maintaining good dimensional stability after the molding process.
Comparative Analysis of Rheology Modifiers for Polycarbonate
To provide a broader perspective, the following table compares the anticipated effects of branching agents like THPE with other common additives used to modify the rheology of polycarbonate.
| Additive Type | Primary Mechanism | Effect on Melt Viscosity / MFI | Effect on Shear Thinning | Typical Concentration Range |
| Branching Agents (e.g., THPE) | Introduces long-chain branches into the polymer backbone.[1] | Increases complex viscosity at low shear rates; may decrease MFI.[1][2] | Enhances shear-thinning behavior.[1][2] | Typically low (e.g., 0.001-0.005 mol%).[1][2] |
| Polymer Blending (e.g., with ABS) | Alters the overall chain mobility and intermolecular interactions. | Can decrease viscosity (increase MFI) depending on the blend partner and composition.[4] | Can modify the shear-thinning profile.[4] | 10-90% depending on desired properties.[4] |
| Plasticizers | Increases free volume and reduces intermolecular forces between polymer chains. | Decreases viscosity (increases MFI). | Generally reduces the degree of shear thinning. | Varies widely based on the plasticizer and application. |
| Lubricants (e.g., EBS, PETS) | Reduces friction between polymer chains and between the polymer and processing equipment.[5] | Decreases melt viscosity and improves flow.[5] | Can lead to a more Newtonian (less shear-thinning) behavior. | Typically low concentrations. |
| Fillers (e.g., Glass Fibers) | Introduces solid particles that can impede or alter polymer flow. | Generally increases viscosity, especially at low shear rates. | Can increase shear thinning at higher filler loadings. | Dependent on the desired mechanical properties. |
Experimental Protocols for Rheological Characterization
Accurate assessment of the rheological properties of modified polycarbonate is crucial. The following outlines a general experimental protocol for characterizing the effects of additives like THPE.
Sample Preparation
-
Blending: The additive (e.g., THPE) is melt-blended with polycarbonate using a twin-screw extruder.[6][7] Different concentrations of the additive are used to create a range of samples.
-
Drying: Polycarbonate and its blends must be thoroughly dried prior to rheological testing to prevent hydrolytic degradation, which can significantly affect viscosity measurements.
Melt Flow Index (MFI) Measurement
-
Apparatus: A melt flow indexer is used according to ASTM D1238 or ISO 1133 standards.[8][9]
-
Procedure: A specified mass of the dried polymer is placed in the heated barrel of the MFI apparatus.[9] At a defined temperature (e.g., 300°C for PC) and under a specific load (e.g., 1.2 kg), the molten polymer is extruded through a standard die.[8] The extrudate is collected over a set time, and the mass is measured to calculate the MFI in g/10 min.[9] A higher MFI value indicates lower melt viscosity.[8]
Rotational Rheometry
-
Apparatus: A rotational rheometer with a parallel-plate or cone-and-plate geometry is used.
-
Procedure:
-
Dynamic Oscillatory Shear Tests: These tests are performed by applying a small, oscillating strain to the sample and measuring the resulting stress. This allows for the determination of the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency. Branched polymers typically show an increase in complex viscosity at low frequencies.[1]
-
Steady Shear Tests: The sample is subjected to a constant shear rate, and the resulting shear stress is measured to determine the steady-state viscosity. Plotting viscosity as a function of shear rate reveals the shear-thinning behavior of the material.
-
Visualizing the Process and Impact
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cathetermelt.com [cathetermelt.com]
- 9. Melt flow index - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) as a Safer Alternative to Bisphenol-A (BPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological and toxicological profiles of 1,1,1-tris(4-hydroxyphenyl)ethane (THPE) and the well-known endocrine disruptor, bisphenol-A (BPA). The following sections summarize experimental data on their mechanisms of action, endocrine activity, and genotoxicity, providing detailed experimental protocols and visual diagrams to support the findings. The evidence suggests that THPE, by acting as an estrogen receptor antagonist, may offer a safer alternative to the estrogen-mimicking effects of BPA in certain applications, although a complete toxicological profile for THPE is not yet fully established.
Mechanism of Action and Endocrine Activity: A Tale of Two Phenols
The primary difference in the biological activity of BPA and THPE lies in their interaction with estrogen receptors (ERα and ERβ). BPA is a well-documented ER agonist, meaning it mimics the effects of the natural hormone 17β-estradiol (E2), whereas THPE functions as an ER antagonist, blocking the receptor and preventing its activation.[1][2]
-
Bisphenol-A (BPA): BPA exerts estrogenic effects by binding to both nuclear estrogen receptors (ERα and ERβ) and membrane-associated estrogen receptors like G protein-coupled estrogen receptor (GPER).[3] This binding initiates both genomic and non-genomic signaling pathways.[3] In the genomic pathway, the BPA-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA, regulating the transcription of estrogen-responsive genes.[4] This can lead to changes in cell proliferation, apoptosis, and migration.[3] Non-genomic pathways involve the rapid activation of cellular kinase systems such as MAPK and PI3K/AKT.[3] While its binding affinity is thousands of times lower than that of E2, its widespread use and ability to interfere with endocrine signaling at low doses are significant health concerns.[3][4]
-
This compound (THPE): In stark contrast to BPA, THPE is a potent antiestrogenic compound.[2] In vitro data indicates that THPE is an antagonist of estrogen receptors.[1] This antagonistic activity has been confirmed in vivo, where THPE was shown to suppress uterine weight gain in mice, a classic indicator of antiestrogenicity.[1] Molecular docking studies further support these findings, showing that THPE fits well into the antagonist conformation of the human ERα ligand-binding pocket.[1] By blocking the receptor, THPE can downregulate estrogen-responsive genes and inhibit the physiological processes driven by estrogen.[1][2]
The following table summarizes the quantitative data regarding the interaction of THPE and BPA with estrogen receptors.
| Compound | Parameter | Receptor | Value | Finding |
| THPE | IC50 (Antagonistic Activity) | ERα | 10.87 µM | Antagonist |
| IC50 (Antagonistic Activity) | ERβ | 2.43 µM | Antagonist | |
| BPA | IC50 (Binding Affinity) | hERβ | 0.96 µM | Agonist |
| IC50 (Binding Affinity) | GST-hERαdef | 36 µM | Agonist | |
| EC50 (Transcriptional Activity) | Gal4-hERαdef | 71 µM | Agonist | |
| EC50 (Transcriptional Activity) | Gal4-hERβdef | 39 µM | Agonist |
IC50 (Inhibitory Concentration 50%) represents the concentration of an antagonist required to inhibit 50% of the receptor's response. EC50 (Effective Concentration 50%) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response.
Caption: Agonistic (BPA) vs. Antagonistic (THPE) action on the estrogen receptor pathway.
Genotoxicity and Safety Profile
The genotoxicity of BPA is complex and shows varied results depending on the assay. It is generally considered non-mutagenic in the bacterial reverse mutation (Ames) test.[5][6][7] However, multiple studies provide evidence of its genotoxic potential through other mechanisms, including chromosomal damage and DNA strand breaks.[5][7][8]
| Assay Type | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Negative | [5][6][7] |
| Micronucleus Assay | Bovine Peripheral Lymphocytes | Positive (at 1x10⁻⁴ M) | [8][9] |
| Micronucleus Assay | Human ARPE-19 Cells | Positive (at 3 µM and 10 µM) | [10] |
| Micronucleus Assay | Rat Polychromatic Erythrocytes | Positive | [5] |
| Comet Assay | Human HepG2 Cells | Positive (DNA strand breaks) | [7][11] |
| Comet Assay | Rat Blood Lymphocytes | Positive (DNA damage) | [5] |
| Chromosomal Aberration | Rat Bone Marrow Cells | Positive | [5] |
Specific, publicly available genotoxicity data for THPE (e.g., Ames, micronucleus, comet assays) is currently lacking. The available safety information is derived from regulatory databases and supplier safety data sheets (SDS).
-
GHS Classification: PubChem lists a GHS classification of H411: Toxic to aquatic life with long lasting effects.[12]
-
General Toxicity: An SDS notes that prolonged or repeated exposure may cause digestive tract irritation and effects on the liver and kidney based on animal studies, though specific data is not provided.[12]
The absence of comprehensive genotoxicity data for THPE represents a significant data gap. A full assessment of its safety profile requires further investigation using standard toxicological assays.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the endocrine activity and genotoxicity of compounds like BPA and THPE.
The uterotrophic assay is a standard in vivo method for identifying substances with estrogenic or antiestrogenic activity.[1]
-
Animal Model: Immature or ovariectomized female rodents (e.g., CD-1 mice) are used.[1] The immature model uses animals around the time of weaning, before the onset of puberty.
-
Dosing: The test compound (e.g., THPE) is administered daily via oral gavage or subcutaneous injection for a period of 3 to 10 consecutive days.[1]
-
Study Groups:
-
Vehicle Control (e.g., corn oil).
-
Positive Control (e.g., 17β-estradiol, E2).
-
Test Compound alone (to test for estrogenic activity).
-
Test Compound + E2 (to test for antiestrogenic activity).
-
-
Endpoint Measurement: Approximately 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected and weighed (both wet and blotted weight).
-
Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant decrease in the E2-induced uterine weight gain in the co-treatment group indicates antiestrogenic activity.[1]
The YES assay is a rapid, in vitro reporter gene assay used to screen for chemicals that interact with the human estrogen receptor (hER).
-
Test System: Genetically modified Saccharomyces cerevisiae yeast cells are used. These cells are engineered to co-express the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ) linked to an estrogen response element (ERE).
-
Exposure: Yeast cells are incubated in a 96-well plate with various concentrations of the test compound.
-
Mechanism: If the test compound binds to and activates the hER, the receptor-ligand complex binds to the ERE, initiating the transcription of the lacZ gene. This leads to the production of the enzyme β-galactosidase.
-
Detection: A chromogenic substrate (e.g., CPRG) is added to the wells. β-galactosidase metabolizes the substrate, causing a color change (e.g., from yellow to red).
-
Quantification: The color intensity is measured using a spectrophotometer. The resulting dose-response curve is used to determine the estrogenic potency of the compound, often expressed as an EC50 value.
This assay detects chromosomal damage by identifying micronuclei (MN), which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[8]
-
Cell Culture: A suitable mammalian cell line (e.g., bovine lymphocytes, HepG2, CHO) is cultured under standard conditions.[8][9]
-
Exposure: Cells are treated with various concentrations of the test substance, a negative (vehicle) control, and a positive control (a known clastogen) for a defined period.
-
Cytokinesis Block: Cytochalasin-B is added to the culture to block cytokinesis, the final step of cell division. This results in the accumulation of binucleated cells, making it easier to score micronuclei that were formed during the preceding nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).[10]
-
Scoring: Using a microscope, a predetermined number of binucleated cells (e.g., 1000) are scored for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates that the test substance is genotoxic.[8]
Caption: Workflow for the Yeast Estrogen Screen (YES) assay.
Conclusion
The available evidence clearly distinguishes the endocrine-disrupting mechanisms of THPE and BPA. BPA acts as an estrogen agonist, mimicking the natural hormone and activating estrogenic signaling pathways.[3][4] In contrast, THPE functions as a potent estrogen antagonist, blocking ER signaling and producing antiestrogenic effects in vivo.[1][2] This fundamental difference suggests THPE could be a functionally safer alternative in applications where the estrogenic activity of residual monomers is a primary concern.
References
- 1. Tris(4-hydroxyphenyl)ethane (THPE), a trisphenol compound, is antiestrogenic and can retard uterine development in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (THPE) [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Mutagenicity and DNA damage of bisphenol A and its structural analogues in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micronucleus assay in bovine lymphocytes after exposure to bisphenol A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C20H18O3 | CID 93118 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane, a compound recognized as hazardous waste due to its toxicity to aquatic organisms and potential for long-term environmental effects.[1] Adherence to these guidelines is crucial for regulatory compliance and responsible chemical handling.
Key Hazard and Disposal Information
To facilitate a quick assessment of the risks associated with this compound, the following table summarizes its primary hazard classifications and essential disposal-related information.
| Parameter | Information | Source |
| GHS Hazard Classification | Aquatic Chronic 2 | |
| Hazard Statement | H411: Toxic to aquatic life with long lasting effects | [2] |
| Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Waste Classification | Hazardous Waste | [1] |
| Incompatible Materials | Strong oxidizing agents | [1][3] |
Experimental Protocol for Waste Preparation and Disposal
The following protocol outlines the necessary steps for the safe handling and preparation of this compound waste for disposal. This procedure is designed to be executed by trained laboratory personnel in a controlled environment.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Safety goggles
-
Gloves (chemically resistant)
-
Lab coat
-
-
Designated hazardous waste container, clearly labeled
-
Spill containment kit
-
Fume hood
Procedure:
-
Segregation of Waste:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams, particularly those containing strong oxidizing agents.[1][3]
-
-
Container Management:
-
Ensure the waste container is made of a compatible material (e.g., polyethylene or polypropylene) and is in good condition with a secure lid.[1]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified environmental disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe transport and disposal.
-
All waste disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using a spill containment kit.
-
For minor spills, carefully clean up the material to avoid dust generation and place it in the designated hazardous waste container.[1]
-
For major spills, evacuate the area and contact your institution's emergency response team.[1]
-
Avoid allowing the spilled material to enter drains or waterways.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,1-Tris(4-hydroxyphenyl)ethane
This guide provides critical safety and logistical information for the handling and disposal of 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE), CAS Number 27955-94-8.[1] It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Physicochemical Properties
| Property | Value |
| Appearance | Off-white to white crystalline powder[1] |
| Molecular Formula | C₂₀H₁₈O₃[1] |
| Molecular Weight | 306.36 g/mol [1] |
| Melting Point | 246-248 °C[1] |
| Boiling Point | ~531.8 °C (predicted)[1] |
| Density | ~1.23 - 1.252 g/cm³[1] |
| Water Solubility | 0.0251 g/L at 20 °C[1] |
| Autoignition Temperature | >400 °C at 1,013 hPa[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[2][3] A face shield may be required in situations with a higher risk of dust generation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] Wear impervious clothing, overalls, or a PVC apron to prevent skin contact.[2] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area.[1] If dust is generated, a NIOSH/MSHA-approved N95 dust mask or a positive-pressure supplied air respirator for high concentrations should be worn.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following procedural steps is crucial for the safe handling of THPE.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Accidental Release Measures
-
Minor Spills :
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
Major Spills :
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[2]
-
Waste Collection :
-
Collect waste material in a suitable, labeled, and closed container.[1]
-
Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.
-
-
Disposal Regulations :
Workflow and Safety Diagram
Caption: Workflow for safe handling, storage, and disposal of THPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
